Desmethyl rabeprazole thioether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTPBAPTLLDMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569438 | |
| Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-91-7 | |
| Record name | 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117976-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl rabeprazole thioether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RABEPRAZOLE THIOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60DBG5I1US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Desmethyl Rabeprazole Thioether Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Desmethyl Rabeprazole Thioether, a significant metabolite of the proton pump inhibitor, Rabeprazole. The synthesis of this reference standard is crucial for its accurate identification and quantification in metabolic studies and for impurity profiling in the parent drug substance.[1] This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant metabolic pathways.
Introduction and Significance
This compound (CAS 117976-91-7) is a major human metabolite of Rabeprazole.[1] The metabolic pathway involves the non-enzymatic reduction of Rabeprazole to its thioether form (Rabeprazole Sulfide), followed by O-desmethylation. This final step is primarily catalyzed by the cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.[1] As a key metabolite, a highly purified reference standard of this compound is essential for analytical method development, pharmacokinetic studies, and quality control in the pharmaceutical industry.
The chemical name for this compound is 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole.[2] Its synthesis presents the challenge of selective modification of the side chain without affecting other functional groups. This guide explores both established biotransformation methods and plausible chemical synthesis routes.
Synthetic Strategy and Workflow
The most common strategy for synthesizing benzimidazole-based proton pump inhibitors and their analogues involves the condensation of a substituted pyridine moiety with a 2-mercaptobenzimidazole moiety.[3][4] The synthesis of the target compound logically follows two main stages:
-
Formation of the Thioether Backbone : Synthesis of the precursor, Rabeprazole Thioether, by coupling the appropriate pyridine and benzimidazole derivatives.
-
O-Desmethylation : Conversion of the methoxy group on the propoxy side chain of Rabeprazole Thioether to a hydroxyl group to yield the final product.
The overall workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor and its subsequent conversion to the final product.
Rabeprazole Thioether (2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole) is the direct precursor for the target compound. The following protocol is a standard condensation reaction.[3][5]
Materials:
-
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
-
1H-benzo[d]imidazole-2-thiol (2-Mercaptobenzimidazole)
-
Sodium Hydroxide (NaOH)
-
Water
-
Acetone or other suitable solvent
Procedure:
-
Prepare a solution of sodium hydroxide (approx. 2.1 equivalents) in a mixture of water and acetone (e.g., 2:1 v/v).
-
To this stirred solution, add 1H-benzo[d]imidazole-2-thiol (approx. 1.2 equivalents) at room temperature.
-
Prepare a separate solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1.0 equivalent) in water.
-
Add the pyridine solution dropwise to the benzimidazole solution over a period of 45-60 minutes, maintaining the temperature at 15–20°C.
-
After the addition is complete, continue stirring at 25–30°C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid product is collected by filtration.
-
Wash the solid with a 1:1 mixture of acetone and water, and then with cold water.
-
Dry the product under vacuum at 50-55°C to a constant weight to yield Rabeprazole Thioether.
Two methods are presented for the final O-desmethylation step.
This method utilizes whole-cell fungal biotransformation to achieve selective O-demethylation of Rabeprazole Thioether.[6]
Materials:
-
Rabeprazole Thioether
-
Cunninghamella blakesleeana 3.970 culture
-
Culture medium (e.g., Potato Dextrose Agar for seeding, and a fermentation medium containing glucose, peptone, yeast extract, K2HPO4, and MgSO4·7H2O)
-
Ethyl Acetate for extraction
-
Semi-preparative HPLC for purification
Procedure:
-
Cultivation: Cultivate Cunninghamella blakesleeana 3.970 in a suitable fermentation medium under optimal conditions (e.g., initial pH 6.0, 28°C, 180 rpm).
-
Substrate Addition: After an initial growth period (e.g., 24 hours), add Rabeprazole Thioether (dissolved in a minimal amount of a suitable solvent like DMSO) to the culture to a final concentration of approximately 3 g/L.
-
Biotransformation: Continue the fermentation for an extended period (e.g., 72 hours), monitoring the conversion of the substrate to the product using HPLC.
-
Extraction: After the reaction, centrifuge the culture broth to separate the mycelia and supernatant. Extract both with ethyl acetate.
-
Purification: Combine the organic extracts, evaporate the solvent under reduced pressure, and purify the resulting residue using semi-preparative HPLC to isolate the this compound.
While specific literature on the direct chemical O-demethylation of Rabeprazole Thioether is not widely available, standard chemical methods can be proposed. This requires careful control to avoid side reactions.
Materials:
-
Rabeprazole Thioether
-
Demethylating agent (e.g., Boron tribromide (BBr₃) or Trimethylsilyl iodide (TMSI))
-
Anhydrous Dichloromethane (DCM)
-
Methanol for quenching
-
Saturated sodium bicarbonate solution
Procedure (General & Requires Optimization):
-
Dissolve Rabeprazole Thioether (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add a solution of a demethylating agent like BBr₃ (approx. 1.1-1.5 equivalents) in DCM.
-
Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture again and quench it by the slow addition of methanol.
-
Neutralize the reaction by washing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize quantitative data reported in the literature for the synthesis of Rabeprazole Thioether and its biotransformation.
Table 1: Synthesis of Rabeprazole Thioether
| Parameter | Value | Reference |
|---|---|---|
| Yield | 70% - 85% | [3][7] |
| Purity (HPLC) | >98% | [7] |
| Starting Materials | 2-chloromethyl-4(methoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | [5] |
| Base | Sodium Hydroxide | [3] |
| Solvent | Acetone/Water |[3] |
Table 2: Biotransformation to this compound
| Parameter | Value | Reference |
|---|---|---|
| Microorganism | Cunninghamella blakesleeana 3.970 | [6] |
| Substrate | Rabeprazole Thioether | [6] |
| Conversion Rate | 72.4% | [6] |
| Substrate Conc. | 3 g/L | [6] |
| Reaction Type | O-Demethylation |[6] |
Metabolic Pathway Context
Understanding the metabolic fate of Rabeprazole is critical for drug development. The primary pathway leading to the formation of this compound in humans is illustrated below.
Caption: In-vivo metabolic conversion of Rabeprazole to its key metabolites.
This guide provides a foundational understanding and practical protocols for the synthesis of the this compound reference standard. Researchers should adapt and optimize these methods based on their specific laboratory conditions and analytical requirements.
References
- 1. This compound|CAS 117976-91-7 [benchchem.com]
- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.neliti.com [media.neliti.com]
- 6. mdpi.com [mdpi.com]
- 7. CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google Patents [patents.google.com]
In-Depth Technical Guide to the Chemical Characterization of Desmethyl Rabeprazole Thioether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl rabeprazole thioether is a significant human metabolite of the proton pump inhibitor rabeprazole. A thorough chemical characterization of this compound is crucial for comprehensive pharmacokinetic and metabolic studies, as well as for impurity profiling in the manufacturing of rabeprazole. This guide provides a detailed overview of the physicochemical properties, spectroscopic data, and chromatographic analysis of this compound. It includes detailed experimental protocols for key analytical techniques and visual diagrams to elucidate metabolic pathways and analytical workflows, serving as a valuable resource for researchers in the pharmaceutical sciences.
Physicochemical Properties
This compound, with the IUPAC name 3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol, is a derivative of rabeprazole where the methoxy group on the propoxy side chain is replaced by a hydroxyl group, and the sulfinyl group is reduced to a thioether.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 329.42 g/mol | --INVALID-LINK-- |
| Exact Mass | 329.11979803 Da | --INVALID-LINK-- |
| CAS Number | 117976-91-7 | --INVALID-LINK-- |
| XLogP3 | 2.8 | --INVALID-LINK-- |
| Polar Surface Area | 96.3 Ų | --INVALID-LINK-- |
Metabolic Pathway of Rabeprazole to this compound
Rabeprazole undergoes extensive metabolism in the liver. One of the major metabolic pathways involves a non-enzymatic reduction to rabeprazole thioether. Subsequently, rabeprazole thioether is metabolized to this compound primarily through O-desmethylation. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H-NMR (600 MHz, DMSO-d₆) δ (ppm): 8.23 (1H, d, J = 5.6 Hz), 7.45 (2H, dd, J₁ = 5.8, J₂ = 3.2 Hz), 7.11 (2H, dd, J₁ = 5.9, J₂ = 3.1 Hz), 6.95 (1H, d, J = 5.6 Hz), 4.69 (2H, s), 4.12 (2H, t, J = 6.2 Hz), 3.58 (2H, t, J = 6.2 Hz), 2.21 (3H, s), 1.87–1.91 (2H, m).
¹³C-NMR (150 MHz, DMSO-d₆) δ (ppm): 163.27, 155.16, 150.90, 148.24, 121.73, 120.20, 106.78, 65.50, 57.56, 36.74, 32.31, 10.88.
| ¹H-NMR Data | ¹³C-NMR Data |
| Chemical Shift (ppm) | Assignment |
| 8.23 | Aromatic CH |
| 7.45 | Aromatic CH |
| 7.11 | Aromatic CH |
| 6.95 | Aromatic CH |
| 4.69 | -S-CH₂- |
| 4.12 | -O-CH₂- |
| 3.58 | -CH₂-OH |
| 2.21 | -CH₃ |
| 1.87-1.91 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 330.1271 |
| Major Fragment Ions | While a detailed public fragmentation spectrum is not readily available, the primary fragmentation is expected to involve the cleavage of the thioether bond, resulting in fragments corresponding to the benzimidazole and the substituted pyridine moieties. |
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the structure of the molecule and data from related compounds. The spectrum of rabeprazole shows a characteristic S=O stretching band around 1094 cm⁻¹. The absence of this band and the presence of a broad O-H stretching band would be indicative of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from rabeprazole and other related substances.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at approximately 280-290 nm |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocols
Synthesis of this compound
Purification
Purification of this compound can be achieved using preparative HPLC with a C18 column and a suitable mobile phase gradient of water and acetonitrile or methanol. The fractions containing the pure compound are collected, and the solvent is removed under reduced pressure.
LC-MS/MS Analysis
A sensitive and selective LC-MS/MS method is essential for the quantification of this compound in biological matrices.
-
Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: Electrospray ionization in positive ion mode (ESI+). The transitions for multiple reaction monitoring (MRM) would be selected based on the precursor ion (m/z 330.1) and its characteristic product ions.
Analytical Workflow
The following diagram illustrates a typical workflow for the chemical characterization of this compound.
Conclusion
The chemical characterization of this compound is a multifaceted process requiring a combination of spectroscopic and chromatographic techniques. This guide provides a foundational understanding of its properties and the analytical methodologies required for its comprehensive analysis. The presented data and protocols are intended to support researchers and scientists in their drug development and metabolic investigation efforts related to rabeprazole.
References
In-Depth Technical Guide: Desmethyl Rabeprazole Thioether (CAS Number 117976-91-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl rabeprazole thioether, with the Chemical Abstracts Service (CAS) number 117976-91-7, is a significant human metabolite of the proton pump inhibitor (PPI) rabeprazole. This technical guide provides a comprehensive overview of its metabolic pathways, synthesis, and analytical quantification. This compound is formed through the enzymatic action of cytochrome P450 isoforms, primarily CYP2C19 and CYP2D6, on rabeprazole's primary metabolite, rabeprazole thioether. As a key molecular entity in the study of rabeprazole's pharmacokinetics and metabolism, a thorough understanding of its properties and behavior is crucial for drug development and clinical pharmacology. This document outlines detailed experimental protocols for its analysis and presents key quantitative data in a structured format to aid researchers in their investigations.
Introduction
Rabeprazole is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its clinical efficacy and safety are intrinsically linked to its metabolic fate within the body. This compound is a major metabolite in humans, and its formation is subject to genetic polymorphisms of metabolizing enzymes, particularly CYP2C19.[1][2] Consequently, the study of this compound is essential for understanding the inter-individual variability in rabeprazole's therapeutic effects and potential drug-drug interactions. This guide serves as a technical resource, consolidating critical information on its metabolic generation, chemical synthesis, and analytical determination.
Metabolic Pathways
The formation of this compound is a multi-step process primarily occurring in the liver. Rabeprazole is first metabolized to rabeprazole thioether through a non-enzymatic reduction.[2] Subsequently, rabeprazole thioether undergoes O-desmethylation to form this compound. This reaction is principally catalyzed by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP2D6.[3] An alternative minor pathway involves the demethylation of rabeprazole by CYP2C19 to form desmethyl rabeprazole, which is then converted to this compound, a reaction that may also involve CYP2D6.
The following diagram illustrates the primary metabolic pathway leading to the formation of this compound:
Caption: Primary metabolic pathway of rabeprazole to this compound.
Quantitative Data
In Vitro Metabolic Kinetics
The enzymatic formation of this compound from rabeprazole thioether has been characterized using human liver microsomes and recombinant CYP enzymes. The following table summarizes the key kinetic parameters.
| Enzyme | Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |
| CYP2C19 | Rabeprazole Thioether | 5.1 µM | 600 pmol/min/nmol P450 |
| CYP2D6 | Rabeprazole Thioether | 15.1 µM | 736 pmol/min/nmol P450 |
Data sourced from Miura et al. (2006).
Physicochemical Properties
| Property | Value |
| CAS Number | 117976-91-7 |
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.42 g/mol |
Experimental Protocols
Chemical Synthesis
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the chemical synthesis of this compound.
Analytical Quantification in Biological Matrices
A validated analytical method for the quantification of this compound in human urine has been reported, providing a basis for method development in other biological matrices such as plasma.
Analytical Method Workflow:
Caption: General workflow for the analytical quantification of this compound.
Reported LC-MS/MS Method for Quantification in Human Urine:
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatographic Separation:
-
Column: Dikma Inspire™ C18 (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 10 mM ammonium acetate buffer containing 0.05% formic acid (55:45, v/v).
-
-
Detection: Tandem mass spectrometry (MS/MS).
-
Linearity Range: 0.05160 - 82.53 ng/mL in human urine.
Note: This method would require validation for use with plasma samples.
Conclusion
This compound is a crucial metabolite for understanding the complete pharmacokinetic profile of rabeprazole. The quantitative data on its enzymatic formation highlights the importance of CYP2C19 and CYP2D6 in its biotransformation. The provided conceptual synthesis and analytical workflows offer a starting point for researchers aiming to prepare or quantify this metabolite. Further research is warranted to establish a detailed, publicly available synthesis protocol and to characterize its in vivo pharmacokinetic profile in plasma, which will be invaluable for advancing our understanding of rabeprazole's metabolism and for the development of personalized medicine approaches.
References
- 1. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound|CAS 117976-91-7 [benchchem.com]
- 4. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and synthesis of potential impurities of rabeprazo...: Ingenta Connect [ingentaconnect.com]
- 6. media.neliti.com [media.neliti.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
molecular weight of desmethyl rabeprazole thioether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of desmethyl rabeprazole thioether, a significant metabolite of the proton pump inhibitor, rabeprazole. This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its metabolic pathway.
Core Compound Data
This compound is the product of O-desmethylation of rabeprazole thioether, a primary metabolite of rabeprazole.[1] Its characterization is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of rabeprazole.[1]
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound. These values are essential for its identification, quantification, and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | [2] |
| CAS Number | 117976-91-7 | [1][3] |
| Molecular Formula | C₁₇H₁₉N₃O₂S | [1][3][4] |
| Molecular Weight | 329.42 g/mol | [1][4][5] |
| Boiling Point | 572.5 ± 60.0 °C (Predicted) | [5] |
| Density | 1.32 g/cm³ (Predicted) | [6] |
| pKa | 10.60 ± 0.10 (Predicted) | [5] |
| Flash Point | 300.1 °C | [6] |
| Polar Surface Area | 96.3 Ų | [6] |
| XLogP3 | 3.31980 | [6] |
Metabolic Pathway
This compound is formed in humans through the metabolism of rabeprazole. The pathway primarily involves two key steps: the non-enzymatic reduction of rabeprazole to rabeprazole thioether, followed by the enzymatic O-desmethylation of rabeprazole thioether. This final step is catalyzed mainly by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[1]
Experimental Protocols
Detailed methodologies are critical for the accurate synthesis, identification, and quantification of this compound in research and development.
Chemical Synthesis Workflow
The chemical synthesis of this compound can be logically derived from established methods for its parent compound, rabeprazole thioether. The process involves a nucleophilic substitution reaction between a pyridine derivative and 2-mercaptobenzimidazole.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve 2-mercaptobenzimidazole and 2-(chloromethyl)-3-methyl-4-(3-hydroxypropoxy)pyridine hydrochloride in a suitable solvent such as dichloromethane.
-
Catalysis: Introduce a phase transfer catalyst to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at a controlled temperature. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform a liquid-liquid extraction to separate the organic and aqueous phases. Wash the organic phase with purified water and then with a saturated salt solution.
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate and filter the solution.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.
Biotransformation Protocol for Synthesis
An alternative to chemical synthesis is biotransformation, using microorganisms to perform the desired chemical modification. This protocol is based on the O-demethylation of rabeprazole sulfide using the fungus Cunninghamella blakesleeana.
Methodology:
-
Strain Cultivation: Cultivate Cunninghamella blakesleeana 3.970 in a suitable culture medium under optimal conditions of pH, temperature, and aeration.
-
Substrate Addition: Introduce rabeprazole sulfide (the substrate) into the fungal culture.
-
Biotransformation: Maintain the culture under controlled conditions for a specified duration to allow for the biotransformation to occur.
-
Extraction: After the incubation period, extract the metabolite from the culture medium. This typically involves separating the mycelium from the broth, followed by solvent extraction of the broth.
-
Isolation and Purification: Isolate the target metabolite, O-demethyl rabeprazole sulfide, from the extract using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Verification: Confirm the identity and structure of the isolated compound using analytical methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of this compound and related impurities.
Methodology:
-
Chromatographic System: Utilize an HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: Employ a reverse-phase column, such as an octadecylsilane (C18) bonded silica column (e.g., 4.6 x 150mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). A common composition might be a 30:70 (v/v) mixture of buffer and methanol.
-
Chromatographic Conditions:
-
Flow Rate: Set a constant flow rate, typically around 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for instance, 30°C.
-
Detection Wavelength: Set the detector to a wavelength where the analyte has significant absorbance, such as 285 nm.
-
-
Sample Preparation: Accurately weigh and dissolve a standard or sample of this compound in a suitable diluent (often the mobile phase) to a known concentration.
-
Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the sample solution into the HPLC system and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.
References
- 1. This compound|CAS 117976-91-7 [benchchem.com]
- 2. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound , 99.00% , 117976-91-7 - CookeChem [cookechem.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Metabolic Pathway of Rabeprazole to Desmethyl Rabeprazole Thioether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of rabeprazole to its desmethyl rabeprazole thioether metabolite. The document details the enzymatic and non-enzymatic pathways involved, presents quantitative kinetic data, outlines detailed experimental protocols for studying this biotransformation, and includes visualizations to illustrate the core concepts.
Introduction to Rabeprazole Metabolism
Rabeprazole, a proton pump inhibitor (PPI), is primarily metabolized in the liver. A significant portion of its clearance is independent of the cytochrome P450 (CYP) system, proceeding through a non-enzymatic reduction to rabeprazole thioether.[1][2] However, the formation of this compound, a key metabolite, involves both enzymatic and non-enzymatic steps, with the CYP2C19 and CYP2D6 isoenzymes playing crucial roles.[3][4] Understanding this metabolic pathway is critical for predicting drug-drug interactions, assessing the impact of genetic polymorphisms on drug efficacy, and developing new drug entities.
Metabolic Pathways to this compound
There are two primary pathways for the formation of this compound:
Pathway 1: Thioether Intermediate Pathway
-
Non-Enzymatic Reduction: Rabeprazole is first reduced to rabeprazole thioether. This is a major metabolic route that occurs non-enzymatically.[1][5]
-
Enzymatic Desmethylation: The resulting rabeprazole thioether is then O-demethylated by CYP2C19 and, to a lesser extent, CYP2D6, to form this compound.[3][4]
Pathway 2: Desmethylation First Pathway
-
Enzymatic Desmethylation: Rabeprazole is first O-demethylated by CYP2C19 to form desmethyl rabeprazole.[5]
-
Non-Enzymatic Conversion: Desmethyl rabeprazole is subsequently converted to this compound through a non-enzymatic process.[5] CYP2D6 may also play a role in this conversion.[6]
The following diagram illustrates these interconnected metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaron.com [pharmaron.com]
- 3. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
The Role of CYP2C19 in the Formation of Desmethyl Rabeprazole Thioether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole, a second-generation proton pump inhibitor (PPI), undergoes a complex metabolic activation and deactivation process involving both enzymatic and non-enzymatic pathways. A key metabolite in this cascade is desmethyl rabeprazole thioether. The formation of this compound is significantly influenced by the cytochrome P450 enzyme, CYP2C19. This technical guide provides an in-depth analysis of the role of CYP2C19 in the generation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways. Understanding this interaction is crucial for drug development, personalized medicine, and predicting drug-drug interactions.
Introduction
Rabeprazole is primarily metabolized in the liver. Unlike other PPIs, a significant portion of its clearance is through a non-enzymatic reduction to rabeprazole thioether.[1][2][3][4] However, the enzymatic pathway, predominantly mediated by CYP2C19 and CYP3A4, plays a critical role in the subsequent metabolism of rabeprazole and its thioether metabolite.[1][2][5][6][7] Specifically, CYP2C19 is instrumental in the demethylation of both the parent drug, rabeprazole, and its thioether derivative.[1][8] This guide focuses on the direct pathway from rabeprazole thioether to this compound, a reaction catalyzed by CYP2C19.[9][10][11] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in rabeprazole metabolism, although the clinical impact is considered less pronounced compared to other PPIs.[2][12][5][13]
Rabeprazole Metabolic Pathways
The metabolism of rabeprazole is multifaceted. The primary routes include:
-
Non-enzymatic Reduction: Rabeprazole is converted to rabeprazole thioether.[1][2][3][4]
-
CYP3A4-mediated Oxidation: Rabeprazole is oxidized to rabeprazole sulfone.[12][8]
-
CYP2C19-mediated Demethylation: Rabeprazole is demethylated to desmethyl rabeprazole.[1][8]
The resulting rabeprazole thioether is a substrate for further metabolism, leading to the formation of this compound, a reaction in which CYP2C19 is a key catalyst.[1][8][9][10]
Quantitative Data on this compound Formation
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have provided quantitative insights into the kinetics of this compound formation. The following table summarizes the key kinetic parameters for the metabolism of rabeprazole thioether by CYP2C19.
| Enzyme | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/nmol P450) | Reference |
| CYP2C19 | Rabeprazole Thioether | This compound | 5.1 | 600 | [9][10] |
| CYP2D6 | Rabeprazole Thioether | This compound | 15.1 | 736 | [9][10] |
Data presented as mean values.
Experimental Protocols
The following sections detail the methodologies employed in key in vitro experiments to elucidate the role of CYP2C19 in this compound formation.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of rabeprazole thioether metabolism in a complex system containing a mixture of drug-metabolizing enzymes.
Objective: To determine the Km and Vmax for the formation of this compound from rabeprazole thioether in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Rabeprazole thioether
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for HPLC analysis
Procedure:
-
Prepare a series of concentrations of rabeprazole thioether in phosphate buffer.
-
Pre-incubate the HLMs (e.g., 0.2 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add the various concentrations of rabeprazole thioether to the incubation mixture.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Metabolism using Recombinant CYP Enzymes
This protocol allows for the specific investigation of the role of individual CYP isoforms in the metabolism of rabeprazole thioether.
Objective: To identify the specific CYP enzymes responsible for the formation of this compound and determine their kinetic parameters.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C19, CYP2D6, CYP3A4, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Rabeprazole thioether
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Follow a similar procedure as described for the HLM experiment (Section 4.1).
-
Instead of HLMs, use a specific concentration of each recombinant CYP enzyme (e.g., 10 pmol/mL).
-
Incubate rabeprazole thioether with each individual CYP isoform separately.
-
Analyze the formation of this compound for each reaction.
-
Identify the isoforms that produce the metabolite.
-
For the active isoforms, perform kinetic studies by varying the substrate concentration to determine Km and Vmax, as described for the HLM experiment.
Discussion
The data clearly indicate that CYP2C19 is a significant contributor to the formation of this compound from rabeprazole thioether.[9][10] With a lower Km value compared to CYP2D6, CYP2C19 exhibits a higher affinity for rabeprazole thioether.[9][10] This suggests that at lower, clinically relevant concentrations, CYP2C19 may play a more prominent role in this specific metabolic step.
The genetic polymorphism of CYP2C19, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers), can influence the rate of this compound formation. While the overall clinical impact of CYP2C19 genotype on rabeprazole efficacy is debated and considered less critical than for other PPIs, understanding its role in specific metabolic pathways is essential for a complete pharmacological profile.[2][12][14]
Conclusion
CYP2C19 plays a definitive role in the metabolic pathway of rabeprazole, specifically in the conversion of rabeprazole thioether to this compound. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in drug development. Further investigation into the clinical implications of CYP2C19-mediated formation of this metabolite is warranted to refine therapeutic strategies and advance the principles of personalized medicine in the context of PPI therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2C19 genotype and the PPIs--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-Enzymatic Formation of Rabeprazole Thioether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the non-enzymatic formation of rabeprazole thioether, a primary degradation product of the proton pump inhibitor rabeprazole. Understanding this transformation is critical for the development of stable pharmaceutical formulations and for the accurate assessment of drug purity and stability. This document outlines the underlying chemical pathway, detailed experimental protocols for inducing and analyzing this degradation, and quantitative data from relevant studies.
Introduction
Rabeprazole, a substituted benzimidazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump). Its therapeutic efficacy is, however, challenged by its inherent instability in acidic environments. The primary non-enzymatic degradation pathway in the presence of acid involves the reduction of the sulfoxide moiety of rabeprazole to form rabeprazole thioether. This conversion is a critical consideration in drug formulation, manufacturing, and storage, as the formation of impurities can impact the safety and efficacy of the final drug product.
The Chemical Transformation Pathway
The non-enzymatic conversion of rabeprazole to rabeprazole thioether is an acid-catalyzed reduction reaction. The acidic conditions protonate the benzimidazole nitrogen, initiating a cascade of electronic rearrangements that ultimately lead to the reduction of the sulfoxide group to a thioether.
Quantitative Data on Rabeprazole Degradation
Forced degradation studies are instrumental in elucidating the stability of a drug substance. The following tables summarize quantitative data from such studies on rabeprazole, highlighting the conditions that lead to the formation of rabeprazole thioether and other degradation products.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of Rabeprazole | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 45 min | Significant | [1] |
| Acid Hydrolysis | 0.5 M HCl | 80°C | 2 hours | ~15% | [1] |
| Base Hydrolysis | 0.5 M NaOH | 60°C | 2 hours | Significant | [1] |
| Oxidative | 1% H₂O₂ | Room Temp. | 30 min | Significant | [1] |
| Thermal | Dry Heat | 105°C | 18 hours | Significant | [1] |
Note: The term "Significant" is used where the precise percentage of degradation was not specified in the source material, but the degradation was noted as being substantial.
Experimental Protocols
This section provides detailed methodologies for the forced degradation of rabeprazole to induce the non-enzymatic formation of rabeprazole thioether and the subsequent analysis using High-Performance Liquid Chromatography (HPLC).
Protocol for Acid-Induced Degradation of Rabeprazole
This protocol is a representative example based on common practices in forced degradation studies.
Objective: To induce the degradation of rabeprazole to rabeprazole thioether under acidic conditions.
Materials:
-
Rabeprazole sodium working standard
-
Hydrochloric acid (HCl), 0.1 M and 0.5 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 0.5 M solutions (for neutralization)
-
Volumetric flasks (50 mL)
-
Water bath or oven
-
pH meter
Procedure:
-
Accurately weigh tablet powder equivalent to 25 mg of rabeprazole sodium and transfer it to a 50 mL volumetric flask.
-
Add 10 mL of diluent (as specified in the analytical method, e.g., a mixture of buffer and organic solvent) and sonicate to dissolve the rabeprazole.
-
Add 3 mL of 0.1 M HCl to the flask.
-
Place the flask in a water bath maintained at 60°C for 45 minutes.
-
After the incubation period, remove the flask and allow it to cool to room temperature.
-
Neutralize the solution by adding 3 mL of 0.1 M NaOH.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC Method for the Analysis of Rabeprazole and Rabeprazole Thioether
This is a general HPLC method compiled from established stability-indicating assays.
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: A mixture of 0.025 M KH₂PO₄ buffer (pH adjusted to 6.4 with 0.1% triethylamine) and acetonitrile (90:10 v/v).
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 90 10 20 50 50 30 20 80 35 100 0 | 40 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Conclusion
The non-enzymatic formation of rabeprazole thioether is a critical degradation pathway that is predominantly influenced by acidic conditions. A thorough understanding of the reaction mechanism and the conditions that promote this conversion is essential for the development of stable rabeprazole formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to investigate the stability of rabeprazole and to accurately quantify the formation of its thioether degradant. By employing these methodologies, it is possible to develop robust formulations that minimize degradation and ensure the quality and efficacy of the final drug product.
References
Pharmacological Activity of Rabeprazole Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological activities of rabeprazole's primary metabolites. Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily metabolized in the liver and through non-enzymatic pathways into several key derivatives. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy, potential for drug-drug interactions, and clinical pharmacology.
Rabeprazole Metabolism Overview
Rabeprazole undergoes extensive metabolism through both enzymatic and non-enzymatic pathways. The cytochrome P450 (CYP) system, specifically CYP3A4 and CYP2C19, is involved in the formation of the sulfone and desmethyl metabolites, respectively.[1][2] However, a significant portion of rabeprazole's clearance occurs via a non-enzymatic reduction to its thioether derivative.[3][4] This metabolic profile makes rabeprazole's pharmacokinetics less susceptible to the genetic polymorphisms of CYP2C19 compared to other PPIs.[3]
Figure 1: Metabolic Pathway of Rabeprazole.
Pharmacological Activity at the H⁺/K⁺-ATPase
The primary mechanism of action for PPIs is the inhibition of the gastric H⁺/K⁺-ATPase (proton pump). While rabeprazole is a potent inhibitor, data on the direct antisecretory activity of its major metabolites is limited and, in some cases, conflicting. Product information from drug labels indicates that the primary plasma metabolites, rabeprazole thioether and rabeprazole sulfone, were not observed to have significant antisecretory activity.[5] This suggests they do not contribute meaningfully to the inhibition of gastric acid secretion. In contrast, some commercial suppliers refer to rabeprazole thioether as an "active metabolite," though this may refer to activities other than proton pump inhibition.[6][7][8]
To date, specific IC₅₀ or Kᵢ values for the direct inhibition of H⁺/K⁺-ATPase by rabeprazole's main metabolites are not available in peer-reviewed literature. This represents a significant data gap in fully characterizing their pharmacological contribution to acid suppression.
Data Summary: Metabolite Activity on H⁺/K⁺-ATPase
| Metabolite | Formation Pathway | Reported H⁺/K⁺-ATPase Inhibitory Activity | Citation(s) |
| Rabeprazole Thioether | Non-enzymatic reduction | No significant antisecretory activity observed. | [5] |
| Rabeprazole Sulfone | CYP3A4 | No significant antisecretory activity observed. | [5] |
| Desmethyl Rabeprazole | CYP2C19 | Data not available in reviewed literature. | |
| Desmethyl Rabeprazole Thioether | CYP2C19 / CYP2D6 (from Thioether) | Pharmacological efficacy not yet fully investigated. | [4] |
Other Pharmacological Activities
While the direct antisecretory effects of the metabolites appear minimal, studies have revealed other biological activities, particularly for the major thioether metabolite.
Activity Against Helicobacter pylori
Rabeprazole and its thioether metabolite exhibit direct antibacterial properties against Helicobacter pylori. Notably, the thioether derivative is significantly more potent at inhibiting H. pylori motility than the parent compound. Motility is a crucial factor for the bacterium's colonization of the gastric mucosa.[9]
Inhibition of Cytochrome P450 Enzymes
The rabeprazole thioether metabolite has been shown to be a potent competitive inhibitor of several key CYP450 enzymes. This activity is relevant for assessing the potential for drug-drug interactions.
Quantitative Data on Other Biological Targets
| Compound | Target | Assay | Result Type | Value | Citation(s) |
| Rabeprazole Thioether | H. pylori Motility | Motility Inhibition | IC₅₀ | 0.25 µg/mL | [9] |
| Rabeprazole (Parent) | H. pylori Motility | Motility Inhibition | IC₅₀ | 16 µg/mL | [9] |
| Rabeprazole Thioether | CYP2C19 | Enzyme Inhibition | Kᵢ | 2 - 8 µM | [10] |
| Rabeprazole Thioether | CYP2C9 | Enzyme Inhibition | Kᵢ | 6 µM | [10] |
| Rabeprazole Thioether | CYP2D6 | Enzyme Inhibition | Kᵢ | 12 µM | [10] |
| Rabeprazole Thioether | CYP3A4 | Enzyme Inhibition | Kᵢ | 15 µM | [10] |
Experimental Protocols
In Vitro H⁺/K⁺-ATPase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against the gastric proton pump.
Figure 2: Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay.
Methodology:
-
Enzyme Preparation: The H⁺/K⁺-ATPase enzyme is typically isolated from the gastric mucosal scrapings of sheep or goats. The tissue is homogenized in a Tris-HCl buffer (pH 7.4) and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.[10]
-
Pre-incubation: An aliquot of the enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., rabeprazole metabolite) or a vehicle control for approximately 60 minutes at 37°C. This allows the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing ATP (e.g., 2 mM), MgCl₂ (e.g., 2 mM), and KCl (e.g., 2 mM). The mixture is incubated for a defined period, typically 30 minutes, at 37°C.[2]
-
Reaction Termination: The reaction is stopped by adding an ice-cold solution of 10% trichloroacetic acid (TCA), which denatures the enzyme and halts ATP hydrolysis.[2][10]
-
Phosphate Quantification: The mixture is centrifuged to pellet the precipitated proteins. The amount of inorganic phosphate released from ATP hydrolysis in the supernatant is then quantified. A common method is the Fiske-Subbarow reaction, where a colored complex is formed and measured spectrophotometrically at approximately 660 nm.
-
Data Analysis: The enzyme activity is calculated based on the amount of phosphate released. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is then calculated from the resulting dose-response curve.
Mechanism of Action: Proton Pump Inhibition
Rabeprazole itself is a prodrug that requires activation in an acidic environment. Within the secretory canaliculus of the gastric parietal cell, rabeprazole is protonated and rapidly converted into a reactive tetracyclic sulfenamide. This active form then covalently binds to cysteine residues on the alpha-subunit of the H⁺/K⁺-ATPase, forming irreversible disulfide bonds. This binding inactivates the pump, blocking the final step in gastric acid secretion.[1][5]
Figure 3: Activation and Inhibition Pathway of Rabeprazole.
Conclusion
The primary metabolites of rabeprazole, particularly the thioether and sulfone derivatives, do not appear to possess significant direct antisecretory activity via H⁺/K⁺-ATPase inhibition. The parent drug, following acid-catalyzed activation, is responsible for the potent and lasting suppression of gastric acid. However, the major non-enzymatically formed metabolite, rabeprazole thioether, exhibits notable pharmacological activity at other targets. Its potent inhibition of H. pylori motility and various CYP450 enzymes are key findings. For drug development professionals, this suggests that while the metabolites may not contribute to the primary therapeutic effect, their potential for antibacterial action and drug-drug interactions warrants consideration. Further research is required to fully elucidate the complete pharmacological profile of all rabeprazole metabolites, especially to confirm the lack of H⁺/K⁺-ATPase activity with quantitative binding or inhibition assays.
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lupin.com [lupin.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 117976-91-7 [benchchem.com]
- 5. calixhealthcare.com [calixhealthcare.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methodologies and structural characterization of impurities, degradation products, and metabolites associated with Rabeprazole. The presence of related compounds in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or greater.[1][2] This document details the common related compounds of Rabeprazole, the experimental protocols for their isolation and identification, and the logical workflows involved in their structural elucidation.
Identification and Characterization of Related Compounds
Rabeprazole, a proton pump inhibitor, is susceptible to degradation under various conditions and can contain process-related impurities from its synthesis.[3][4] Structural elucidation relies on a combination of advanced chromatographic and spectroscopic techniques.
Process-Related Impurities and Metabolites
During the synthesis and metabolism of Rabeprazole, several related compounds are formed. The most frequently reported include Rabeprazole sulfide and Rabeprazole sulfone, which are also known metabolites.[1][4] Other impurities can arise from side reactions or unreacted starting materials.[1][5]
The table below summarizes key impurities identified in Rabeprazole bulk drug substances.
| Impurity Name | Chemical Name | Method of Detection |
| Rabeprazole Sulfide (Impurity I / Impurity 3) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | HPLC, LC-MS |
| Rabeprazole Sulfone (Impurity II / Impurity 1) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | HPLC, LC-MS |
| Rabeprazole N-Oxide (Impurity VI / Impurity 7) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide]methyl]sulfinyl]-1H-benzimidazole | HPLC, LC-MS |
| Thiobenzimidazole Impurity (Impurity 5) | 1H-benzimidazole-2-thiol | HPLC, UPLC, LC-MS |
| Chloro Analogue of Rabeprazole | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole | HPLC, LC-MS |
| Methoxy Analogue of Rabeprazole | 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole | HPLC, LC-MS |
| N-Aralkyl Rabeprazole (Impurity 8) | 2-[[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole | HPLC, LC-MS |
Degradation Products
Forced degradation studies are crucial for identifying potential degradants that may form during the shelf life of a drug product. Rabeprazole is known to degrade significantly under acidic, basic, oxidative, and thermal stress conditions.[3][9]
The table below outlines the major degradation products observed under various stress conditions.
| Stress Condition | Major Degradants Identified | Percentage of Degradation (%) |
| Acid Hydrolysis | Impurity-5 (1.23%), Unknown at RRT 0.75 (2.06%) | Total Impurities: ~5.33% |
| Base Hydrolysis | Impurity-6 (2.01%), Unknown at RRT 0.75 (0.27%) | Total Impurities: ~4.07% |
| Oxidative (1% H₂O₂) | Impurity-4 (3.27%), Unknown at RRT 0.20 (1.07%) | Total Impurities: ~8.50% |
| Thermal (105°C, 18h) | Impurity-7 (0.52%), Unknown at RRT 2.08 (1.63%) | Total Impurities: ~5.33% |
| Photodegradation (UVC) | Benzimidazolone, Benzimidazole, [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol | Kinetics followed zero-order |
Experimental Protocols for Structural Elucidation
A multi-step analytical approach is required for the definitive identification and characterization of Rabeprazole's related compounds.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for separating Rabeprazole from its impurities.[1][6]
A. HPLC Method for Process-Related Impurities
-
Column: Prontosil Kromabond 100-5-C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.01 M KH₂PO₄, pH adjusted to 6.6-7.0 with Triethylamine.[1]
-
Mobile Phase B: Acetonitrile and Methanol (95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
Mode: Gradient elution.[1]
B. Stability-Indicating UPLC Method
-
Column: Acquity UPLC, RP18 (100 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase A: Ammonium acetate buffer with Ammonia (30%) solution (pH 6.4) and acetonitrile (90:10 v/v).[6]
-
Mobile Phase B: Water and acetonitrile (10:90 v/v).[6]
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Detection: UV at 280 nm.[12]
-
Mode: Gradient elution.
Mass Spectrometry (MS)
MS, particularly when coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight of impurities.
-
Instrumentation: API-3000 LC-MS/MS mass spectrometer or High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS).[1][13]
-
Ionization: Electrospray Ionization (ESI) is commonly used.
-
Methodology: A mass spectrometry-compatible HPLC method is first developed, often using a volatile buffer like ammonium acetate.[1] The mass spectra of the separated impurities are then recorded to obtain their mass-to-charge ratio (m/z), providing crucial information for proposing elemental compositions and structures.[5][13] For complex structures, tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns, which help in elucidating the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of isolated impurities.
-
Instrumentation: Bruker Avance 400 MHz FT NMR spectrometer or similar.[1]
-
Solvents: Deuterated solvents such as DMSO-d₆ and CDCl₃ are typically used.[1]
-
Experiments:
-
¹H NMR and ¹³C NMR: Provide information on the proton and carbon framework of the molecule.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to assign signals unequivocally.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
-
-
Forced Degradation Protocol
To identify degradation products, Rabeprazole is subjected to stress under various conditions as per ICH guidelines.
-
Acid Hydrolysis: The drug product is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The sample is exposed to a base (e.g., 0.01 N NaOH) at room temperature.
-
Oxidative Degradation: The drug is treated with an oxidizing agent like hydrogen peroxide (e.g., 1% H₂O₂).[3]
-
Thermal Degradation: The solid drug powder is stored in a hot air oven at elevated temperatures (e.g., 105°C for 18 hours).[3]
-
Photolytic Degradation: The drug, either in solution or as a solid, is exposed to UV light (e.g., UVC-254 nm).[10]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the structural elucidation and metabolism of Rabeprazole-related compounds.
Caption: General workflow for impurity identification and structural elucidation.
Caption: Simplified metabolic pathway of Rabeprazole.[14]
Caption: Interrelationship of analytical techniques in structural elucidation.
References
- 1. jocpr.com [jocpr.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and synthesis of potential impurities of rabeprazo...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
physical and chemical properties of desmethyl rabeprazole thioether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl rabeprazole thioether is a significant metabolite of rabeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. As a primary metabolite, understanding its physical and chemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling, as well as for the development of analytical methods for its detection and quantification in biological matrices. This technical guide provides an in-depth overview of the known physical and chemical characteristics of this compound, along with its metabolic pathway and analytical methodologies.
Chemical and Physical Properties
This compound, with the IUPAC name 3-((2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propan-1-ol, is a derivative of rabeprazole formed through metabolic processes in the body.[1] Its fundamental properties are summarized below.
General Properties
| Property | Value | Source |
| IUPAC Name | 3-((2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propan-1-ol | [1] |
| Synonyms | Rabeprazole Impurity 7, Desmethyl rabeprazolethioether | [2] |
| CAS Number | 117976-91-7 | [1] |
| Chemical Formula | C₁₇H₁₉N₃O₂S | [1] |
| Molecular Weight | 329.42 g/mol | [1] |
Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data.
| Property | Value | Method | Source |
| Boiling Point | 572.5 °C at 760 mmHg | Predicted | [3] |
| Density | 1.32 g/cm³ | Predicted | [3] |
| pKa | 10.60 ± 0.10 | Predicted | [4] |
| XLogP3 | 3.31980 | Predicted | [3] |
Metabolic Pathway
This compound is a major human metabolite of rabeprazole.[1] The metabolic transformation primarily involves the cytochrome P450 enzyme system. Rabeprazole is first converted to its active metabolite, rabeprazole thioether, through a non-enzymatic reduction.[5] Subsequently, rabeprazole thioether undergoes O-desmethylation, a reaction catalyzed mainly by the CYP2C19 and CYP2D6 isoforms, to form this compound.[1][5]
Metabolic pathway of rabeprazole to this compound.
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A study involving the biotransformation of rabeprazole sulfide by Cunninghamella blakesleeana reported the following NMR data for the resulting O-desmethylated metabolite, which corresponds to this compound.[6]
¹H-NMR (600 MHz, DMSO-d₆) δ (ppm): 8.23 (1H, d, J = 5.6 Hz), 7.45 (2H, dd, J₁ = 5.8, J₂ = 3.2 Hz), 7.11 (2H, dd, J₁ = 5.9, J₂ = 3.1 Hz), 6.95 (1H, d, J = 5.6 Hz), 4.69 (2H, s), 4.12 (2H, t, J = 6.2 Hz), 3.58 (2H, t, J = 6.2 Hz), 2.21 (3H, s), 1.87–1.91 (2H, m).[6]
¹³C-NMR (150 MHz, DMSO-d₆) δ (ppm): 163.27, 155.16, 150.90, 148.24, 121.73, 120.20, 106.78, 65.50, 57.56, 36.74, 32.31, 10.88.[6]
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification and quantification of this compound. In electrospray ionization (ESI-MS), the metabolite typically exhibits a protonated molecule [M+H]⁺ at an m/z of 330.25.[6] High-resolution mass spectrometry provides a more precise mass, with the exact mass of the neutral molecule being 329.11979803 Da.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are essential for research and development.
Synthesis
While a specific, detailed synthesis protocol for this compound is not widely published, a general strategy involves the O-demethylation of rabeprazole thioether.[1] This can be achieved through various chemical or biological methods. One reported method involves the biotransformation of rabeprazole sulfide using the fungus Cunninghamella blakesleeana.[6]
Biotransformation Protocol Outline:
-
Cultivation of Microorganism: Cunninghamella blakesleeana is cultured in a suitable medium to obtain a sufficient biomass.
-
Substrate Addition: Rabeprazole sulfide is added to the microbial culture.
-
Incubation: The culture is incubated under controlled conditions (temperature, pH, agitation) to allow for the biotransformation to occur.
-
Extraction: The metabolite is extracted from the culture medium using an appropriate organic solvent.
-
Purification: The extracted compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantification of this compound in biological samples.
HPLC Method Summary:
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection is commonly set at a wavelength where the analyte exhibits maximum absorbance.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a reference standard.
LC-MS/MS Method Summary:
-
Chromatography: Similar to HPLC, a reversed-phase column is used for separation.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecules of the analyte.
-
Mass Analysis: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for both the analyte and an internal standard, providing high selectivity and sensitivity.
-
Sample Preparation: A simple dilution of the sample (e.g., urine) with an organic solvent like methanol is often sufficient.[4]
General analytical workflow for the quantification of this compound.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound, a major metabolite of rabeprazole. The provided data on its identity, physicochemical characteristics, metabolic formation, and analytical determination are vital for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While much of the physicochemical data is based on computational predictions, the spectral and analytical information provides a solid foundation for further experimental investigation and method development. The outlined experimental approaches offer a starting point for the synthesis and quantification of this important metabolite, facilitating a deeper understanding of the overall disposition of rabeprazole in the body.
References
- 1. This compound|CAS 117976-91-7 [benchchem.com]
- 2. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound , 99.00% , 117976-91-7 - CookeChem [cookechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation [mdpi.com]
Desmethyl Rabeprazole Thioether: An In-Depth Technical Guide on a Key Rabeprazole Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of desmethyl rabeprazole thioether, a significant impurity and major human metabolite of the proton pump inhibitor rabeprazole. This document delves into its chemical identity, formation pathways, and analytical methodologies for its detection and quantification. It also summarizes available data on its potential pharmacological and toxicological properties, alongside regulatory considerations. Detailed experimental protocols and visual diagrams are provided to support researchers and professionals in the pharmaceutical industry in understanding and controlling this impurity in rabeprazole drug substances and products.
Introduction
Rabeprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] The quality and safety of rabeprazole formulations are of paramount importance, necessitating a thorough understanding and control of any impurities. This compound has been identified as a key impurity and a major metabolite of rabeprazole.[3][4] This guide aims to be a central resource for scientific professionals, offering detailed information on the characterization and control of this specific compound.
Chemical and Physical Properties
This compound is chemically known as 3-[[2-[[(1H-Benzimidazol-2-yl)thio]methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol.[4] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-[[2-[[(1H-Benzimidazol-2-yl)thio]methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol | [4] |
| CAS Number | 117976-91-7 | [3] |
| Molecular Formula | C₁₇H₁₉N₃O₂S | [3][5] |
| Molecular Weight | 329.42 g/mol | [3][5] |
| Synonyms | Rabeprazole Impurity 7, Desmethyl rabeprazolethioether | [4] |
Formation Pathways
This compound is formed through two primary pathways: as a metabolic byproduct in humans and as a process-related impurity or degradation product in the manufacturing of rabeprazole.
Metabolic Pathway
In humans, rabeprazole is extensively metabolized in the liver. A major metabolic route involves a non-enzymatic reduction to rabeprazole thioether.[3] Subsequently, rabeprazole thioether undergoes O-desmethylation to form this compound. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[3][6]
References
- 1. Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]
- 2. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 117976-91-7 [benchchem.com]
- 4. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Throughput Quantification of Desmethyl Rabeprazole Thioether in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethyl rabeprazole thioether, a key metabolite of the proton pump inhibitor rabeprazole, in human plasma. The described method is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and precise mass spectrometric parameters, ensuring high-throughput and reliable quantification. All quantitative data and experimental protocols are detailed to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
Rabeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4.[1][2] One of the major metabolic pathways involves a non-enzymatic reduction to rabeprazole thioether, which is subsequently metabolized by CYP2C19 to form this compound.[2] Accurate quantification of this metabolite is crucial for a comprehensive understanding of rabeprazole's pharmacokinetic profile and for evaluating the impact of genetic polymorphisms in CYP2C19 on its metabolism.[1][2]
This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Donepezil or a stable isotope-labeled analog)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Hedera ODS-2 C18 column or equivalent
-
Nitrogen generator
-
Vortex mixer
-
Centrifuge
-
Precision pipettes and appropriate consumables
Sample Preparation Protocol
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of methanol to each tube.
-
Mixing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a specified volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Method
| Parameter | Value |
| Column | Hedera ODS-2 C18 (or equivalent) |
| Mobile Phase A | 10 mmol/L Ammonium Acetate in water with 0.05% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.8 mL/min |
| Gradient | 55% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined empirically | To be determined empirically |
| Internal Standard (e.g., Donepezil) | 380.2 | 91.1 |
Note: The precursor and product ions for this compound need to be optimized by direct infusion of a standard solution into the mass spectrometer. Based on related compounds like desmethyl rabeprazole, the precursor ion would be expected around m/z 346.2.[3]
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra- and Inter-batch Precision (%CV) | < 4.5% |
| Accuracy (% bias) | Within ± 15% |
| Recovery | 95.4 - 99.0% |
The validation data presented is based on a similar method for the quantification of this compound in human urine and should be established for plasma analysis.[4]
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified metabolic pathway of rabeprazole.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in pharmacokinetic and drug metabolism studies, aiding in the comprehensive evaluation of rabeprazole's disposition in various patient populations.
References
- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Rabeprazole and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and quantification of Rabeprazole and its process-related and degradation impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. During its synthesis and storage, various impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a robust and validated HPLC method for the effective separation of Rabeprazole from its known impurities.
Chromatographic Conditions
A reversed-phase HPLC method has been developed and validated for this separation. The method is capable of separating Rabeprazole from its key impurities with good resolution and sensitivity.
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate buffer (pH 6.4) and Acetonitrile (90:10 v/v)[1][2][3] |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v)[1][2][3] |
| Gradient Elution | A specific gradient program is utilized to achieve optimal separation. |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 280 nm[1][2][3][4][5] |
| Column Temperature | 30 °C[6][7] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the retention times (RT), relative retention times (RRT), and linearity data for Rabeprazole and its key impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Linearity (R²) |
| Rabeprazole | ~15.8 | 1.00 | >0.999 |
| Impurity I | ~4.2 | ~0.27 | >0.999 |
| Impurity II | ~6.9 | ~0.44 | >0.999 |
| Impurity III | ~11.5 | ~0.73 | >0.999 |
| Impurity IV | ~18.2 | ~1.15 | >0.999 |
| Impurity V | ~20.1 | ~1.27 | >0.999 |
| Impurity VI | ~22.5 | ~1.42 | >0.999 |
Note: Retention times and relative retention times are approximate and may vary depending on the specific instrument and column used.
Experimental Protocol
This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Solutions
-
Diluent: A mixture of methanol, water, and diethylamine in the ratio of 80:20:1 (v/v/v) can be used as a diluent.[4]
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to make a 0.025 M solution. Adjust the pH to 6.4 using a suitable acid or base. Mix with acetonitrile in a 90:10 v/v ratio.[1][2][3]
-
Mobile Phase B: Mix acetonitrile and HPLC grade water in a 90:10 v/v ratio.[1][2][3]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rabeprazole reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known Rabeprazole impurities in the diluent at appropriate concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Rabeprazole drug substance or product in the diluent to achieve a target concentration. For tablet analysis, powder the tablets and use an amount equivalent to a specific dosage of Rabeprazole.[1]
HPLC System Setup and Execution
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (as a blank), standard solution, impurity solution, and sample solution into the chromatograph.
-
Record the chromatograms and process the data to determine the retention times, peak areas, and impurity levels.
Forced Degradation Studies (for Stability-Indicating Method Validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance and product. Rabeprazole is known to be labile to acidic, basic, oxidative, and thermal stress conditions.[1][2][3]
-
Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for a specified time, then neutralize with 0.1 M NaOH.[1]
-
Base Degradation: Treat the sample with a suitable base for a specified time and then neutralize.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat for a specified duration.
-
Photolytic Degradation: Expose the drug substance to UV light in a photostability chamber.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main peak and other impurities.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This is demonstrated by the resolution of Rabeprazole from its impurities and any degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established over a range of concentrations.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Workflow Diagram
Caption: Workflow for HPLC method development, analysis, and validation for Rabeprazole and its impurities.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
Application Note and Protocol for the Quantification of Rabeprazole Impurities in Bulk Drug
Introduction
Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. The purity of the bulk drug is a critical quality attribute that ensures its safety and efficacy. This document provides a detailed protocol for the quantification of known impurities and degradation products in rabeprazole bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be specific, accurate, and precise, in accordance with ICH guidelines.[1][2][3]
Principle
The method utilizes reversed-phase HPLC with UV detection to separate rabeprazole from its potential impurities.[1][2][3] A gradient elution is employed to ensure the separation of all known related substances and degradation products from the main drug peak. Quantification is achieved by comparing the peak areas of the impurities to that of a rabeprazole standard of known concentration.
Materials and Reagents
-
Rabeprazole Sodium Reference Standard (USP or equivalent)
-
Rabeprazole Related Compound Standards (e.g., Impurity A, B, C, etc., where available)[4][5][6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)[1][7]
-
Dipotassium Hydrogen Phosphate (K₂HPO₄) (Analytical grade)[8]
-
Triethylamine (TEA) (HPLC grade)[7]
-
Orthophosphoric Acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector is required.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1][2][3] |
| Mobile Phase A | Buffer: 0.025 M KH₂PO₄, pH adjusted to 6.4 with Triethylamine[1][2][3] |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[1][2][3] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][2][3][7][8] |
| Column Temperature | 30°C - 35°C[7][8] |
| Detection Wavelength | 280 nm or 285 nm[1][2][3][7][8] |
| Injection Volume | 20 µL[8] |
| Diluent | Mobile Phase A or a suitable mixture of water and acetonitrile |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 60 | 40 |
| 35 | 30 | 70 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Experimental Protocol
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to obtain a 0.025 M solution. Adjust the pH to 6.4 using triethylamine. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Prepare a mixture of acetonitrile and water in the ratio of 90:10 (v/v).
-
Standard Stock Solution (Rabeprazole): Accurately weigh about 25 mg of Rabeprazole Sodium Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 500 µg/mL.
-
Impurity Stock Solution: If individual impurity standards are available, prepare a stock solution containing a mixture of all known impurities at a concentration of approximately 1.5 µg/mL each.[1]
-
Spiked Sample Solution (for method validation): Prepare a solution of the rabeprazole bulk drug at a concentration of 500 µg/mL and spike it with the impurity stock solution to achieve a final impurity concentration of approximately 0.3% of the rabeprazole concentration.
Sample Preparation
Accurately weigh about 25 mg of the rabeprazole bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability (see Table 3).
-
Inject the sample solution.
-
Inject the spiked sample solution (for validation purposes).
System Suitability
The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the rabeprazole peak |
| Theoretical Plates | > 2000 for the rabeprazole peak |
| % RSD of peak areas (n=6) | ≤ 2.0% for the rabeprazole peak |
| Resolution | > 1.5 between rabeprazole and the closest eluting impurity peak[9][10] |
Data Presentation and Calculations
The amount of each impurity in the rabeprazole bulk drug sample is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100
Where:
-
Area_impurity = Peak area of the individual impurity in the sample chromatogram.
-
Area_standard = Peak area of rabeprazole in the standard chromatogram.
-
Conc_standard = Concentration of the rabeprazole standard solution (µg/mL).
-
Conc_sample = Concentration of the rabeprazole sample solution (µg/mL).
Note: This calculation assumes a response factor of 1.0 for all impurities relative to rabeprazole. For higher accuracy, the relative response factors (RRF) for each impurity should be determined and applied.
Summary of Forced Degradation Data
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][3] The following table summarizes typical degradation behavior of rabeprazole under various stress conditions.
Table 4: Summary of Forced Degradation Results
| Stress Condition | Major Degradation Products (Impurities) | % Degradation of Rabeprazole | Total Impurities (%) |
| Acid Hydrolysis | Impurity-5 (1.23%), Unknown at RRT 0.75 (2.06%)[10] | Significant[1][2] | ~3.29[10] |
| Base Hydrolysis | Significant degradation observed[1] | Significant[1][2] | Not specified |
| **Oxidative (H₂O₂) ** | Impurity-4 (3.27%), Unknown at RRT 0.20 (1.07%)[1] | Significant[1][2] | ~8.50[1] |
| Thermal Degradation | Impurity-7 (0.52%), Unknown at RRT 2.08 (1.63%)[10] | Significant[1][2] | ~2.15[10] |
| Hydrolytic (Water) | Impurity-6 (2.01%), Unknown at RRT 0.75 (0.27%)[1] | Significant[1] | ~4.07[1] |
| Photolytic | Stable | Not significant | Not significant |
RRT = Relative Retention Time
Method Validation Summary
The analytical method should be validated according to ICH guidelines.[1][2][3]
Table 5: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Specificity | No interference from blank or placebo. Peak purity of rabeprazole should be > 99%.[8] |
| Linearity (Correlation Coefficient, r²) | > 0.999 for rabeprazole and its impurities.[8] |
| Accuracy (% Recovery) | 92.0% to 109.1% for spiked impurities.[1] |
| Precision (% RSD) | Repeatability and Intermediate Precision < 2.0%. |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL. |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL. |
| Robustness | No significant impact on results with small variations in chromatographic parameters. |
Visualization of Experimental Workflow
Caption: Experimental workflow for rabeprazole impurity quantification.
Conclusion
The described HPLC method is suitable for the routine quality control of rabeprazole bulk drug for the quantification of its impurities. The method is stability-indicating and has been shown to be specific, accurate, and precise. Adherence to this protocol will ensure reliable and consistent results for the assessment of rabeprazole purity.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rabeprazole Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Rabeprazole Related Compound A | Axios Research [axios-research.com]
- 6. Rabeprazole Related Compound F pharmaceutical secondary standard, certified reference material | 168167-42-8 [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application of Desmethyl Rabeprazole Thioether in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl rabeprazole thioether is a significant metabolite of the proton pump inhibitor (PPI) rabeprazole. Understanding its pharmacokinetic profile and its potential to cause drug-drug interactions (DDIs) is crucial for a comprehensive safety and efficacy assessment of rabeprazole. Rabeprazole is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, as well as through a non-enzymatic reduction to rabeprazole thioether.[1][2][3] this compound is subsequently formed from rabeprazole thioether, mainly by the action of CYP2C19 and CYP2D6.[2][4]
These application notes provide detailed protocols for the synthesis of this compound, its quantification in biological matrices, and its use in in-vitro cytochrome P450 (CYP) inhibition studies. The data presented will aid researchers in designing and conducting pharmacokinetic and drug-drug interaction studies involving rabeprazole and its metabolites.
Data Presentation
The inhibitory potential of rabeprazole and its primary thioether metabolite on major cytochrome P450 enzymes is summarized below. This data is critical for predicting potential drug-drug interactions.
| Compound | CYP Isoform | Inhibition Constant (Ki) | Inhibition Type |
| Rabeprazole | CYP2C19 | 17-21 µM | Competitive |
| Rabeprazole Thioether | CYP2C9 | 6 µM | Competitive |
| Rabeprazole Thioether | CYP2C19 | 2-8 µM | Competitive |
| Rabeprazole Thioether | CYP2D6 | 12 µM | Competitive |
| Rabeprazole Thioether | CYP3A4 | 15 µM | Competitive |
Table 1: Inhibitory constants (Ki) of rabeprazole and rabeprazole thioether against various CYP isoforms. Data sourced from in-vitro studies using human liver microsomes.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound, which can be used as a reference standard in pharmacokinetic studies. The synthesis involves the demethylation of the methoxypropoxy side chain of rabeprazole thioether.
Materials:
-
Rabeprazole Thioether
-
Demethylating agent (e.g., Boron tribromide)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve rabeprazole thioether in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the demethylating agent (e.g., one equivalent of boron tribromide) in anhydrous DCM to the cooled solution of rabeprazole thioether.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at -78°C.
-
Allow the reaction mixture to warm to room temperature.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents:
-
Human plasma (blank)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, ultrapure
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by direct infusion of the analytes.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: In-vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol is designed to evaluate the inhibitory potential of this compound on the activity of major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-0.5 mg/mL), and varying concentrations of this compound.
-
Include control wells with no inhibitor and wells with a known positive control inhibitor for each CYP isoform.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the test compound to interact with the microsomes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the specific probe substrate for the CYP isoform being tested, followed immediately by the NADPH regenerating system. The final concentration of the probe substrate should be approximately equal to its Km value.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
-
If necessary, determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots).
-
Visualizations
Caption: Metabolic pathway of rabeprazole.
Caption: Experimental workflow for pharmacokinetic studies.
References
Application Notes and Protocols for the Chiral Separation of Rabeprazole and Its Metabolites
These comprehensive application notes provide detailed methodologies for the chiral separation of rabeprazole and its primary metabolites, namely rabeprazole sulfide and rabeprazole sulfone. The protocols are designed for researchers, scientists, and professionals in drug development, offering clear guidance on analytical techniques and data interpretation.
Introduction
Rabeprazole, a proton pump inhibitor, is a chiral molecule administered as a racemate of its (R)- and (S)-enantiomers. Due to potential differences in pharmacological and toxicological profiles between enantiomers, their separation and quantification are crucial in drug development and clinical studies. This document outlines validated high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods for the effective chiral separation of rabeprazole and its key metabolites.
The primary metabolites of rabeprazole include rabeprazole sulfide (rabeprazole-thioether) and rabeprazole sulfone. The analytical methods detailed below are capable of simultaneously resolving the enantiomers of rabeprazole while also separating them from these metabolites.
Analytical Methods and Protocols
Several robust methods have been developed for the chiral separation of rabeprazole and its metabolites. The following sections provide detailed protocols for HPLC and CE techniques.
This protocol describes a sensitive HPLC method for the simultaneous determination of rabeprazole enantiomers, rabeprazole sulfide, and rabeprazole sulfone in human plasma.[1][2]
Experimental Workflow:
Caption: HPLC workflow for chiral separation of rabeprazole and its metabolites from plasma.
Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the internal standard (e.g., omeprazole-thioether).
-
Perform solid-phase extraction using an Oasis HLB cartridge.[1][2]
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify and quantify the enantiomers of rabeprazole and its metabolites based on their retention times and peak areas relative to the internal standard.
-
Quantitative Data Summary:
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) |
| (R)-Rabeprazole | 5 | 5 - 1000 |
| (S)-Rabeprazole | 5 | 5 - 1000 |
| Rabeprazole Sulfide | 10 | 10 - 1000 |
| Rabeprazole Sulfone | 5 | 5 - 1000 |
This data is compiled from studies utilizing similar methodologies.[1][2]
This protocol is suitable for the enantioselective separation and determination of rabeprazole enantiomers in bulk drug substances and pharmaceutical tablets.[3]
Experimental Workflow:
Caption: HPLC workflow for chiral analysis of rabeprazole in bulk drug and formulations.
Protocol:
-
Sample Preparation:
-
Accurately weigh the rabeprazole bulk drug or powdered tablets.
-
Dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Calculate the percentage of each enantiomer to determine the enantiomeric purity of the sample.
-
Quantitative Data Summary:
| Parameter | (R)-Rabeprazole | (S)-Rabeprazole |
| Limit of Detection (LOD) (µg/mL) | 0.01 | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.03 | 0.03 |
| Resolution (Rs) | > 6.0 | > 6.0 |
This data is based on the validated method for bulk drug and formulations.[3]
This protocol details a capillary electrophoresis method for the chiral separation of rabeprazole enantiomers using a dual cyclodextrin system.[4][5]
Experimental Workflow:
Caption: Capillary electrophoresis workflow for the chiral separation of rabeprazole.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of rabeprazole in the background electrolyte (BGE).
-
Dilute the stock solution to the desired concentration for analysis.
-
-
CE Conditions:
-
Data Analysis:
Quantitative Data Summary:
| Parameter | Value |
| Resolution (Rs) | 2.53 |
This data is based on the optimized CE method.[4][5]
Signaling Pathways and Logical Relationships
The metabolism of rabeprazole involves several key enzymatic pathways, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the metabolic conversion of rabeprazole to its main metabolites.
Caption: Metabolic pathway of rabeprazole to its sulfide and sulfone metabolites.
Conclusion
The methods presented provide a robust framework for the chiral separation of rabeprazole and its principal metabolites. The choice of method will depend on the specific application, matrix, and available instrumentation. The HPLC methods are well-suited for both plasma and formulation analysis, offering high sensitivity and resolution. The CE method provides an alternative with excellent resolving power for the enantiomers. These protocols and application notes serve as a valuable resource for researchers and scientists engaged in the analysis of chiral compounds in the pharmaceutical industry.
References
- 1. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Desmethyl Rabeprazole Thioether as a Biomarker for CYP2C19 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of desmethyl rabeprazole thioether as a biomarker for cytochrome P450 2C19 (CYP2C19) enzyme activity. Rabeprazole, a proton pump inhibitor, is metabolized through various pathways, with a significant portion involving CYP2C19. The formation of its metabolite, this compound, is directly linked to CYP2C19 function, making it a valuable tool for phenotyping individuals. This can have significant implications for personalized medicine, particularly in predicting drug response and optimizing dosing strategies for drugs metabolized by CYP2C19.
This compound is a metabolite of rabeprazole, a widely used proton pump inhibitor. The formation of this metabolite is primarily catalyzed by the polymorphic enzyme CYP2C19.[1][2] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). The rate of this compound formation, and consequently its concentration in biological fluids, can vary significantly among these groups. Therefore, measuring the levels of this compound can serve as a reliable indicator of an individual's CYP2C19 metabolic capacity.
Signaling Pathways and Metabolic Workflow
The metabolism of rabeprazole is a multi-step process involving both enzymatic and non-enzymatic pathways. A crucial part of this process is the formation of this compound, which is primarily mediated by CYP2C19. The following diagram illustrates the key metabolic pathways of rabeprazole.
Caption: Metabolic pathway of rabeprazole highlighting the formation of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Rabeprazole in Human Liver Microsomes
This protocol describes the procedure for assessing the in vitro metabolism of rabeprazole to form this compound using human liver microsomes. This assay is crucial for determining enzyme kinetics and identifying the specific cytochrome P450 isoforms involved.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Rabeprazole
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of rabeprazole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of rabeprazole by diluting the stock solution with the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
On a 96-well plate, add the following to each well:
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Potassium phosphate buffer
-
Rabeprazole working solution (to achieve the desired final concentrations)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with continuous shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to each well. This will precipitate the microsomal proteins.
-
Vortex the plate thoroughly to ensure complete mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method (see Protocol 2 for a general guideline).
-
Workflow Diagram:
Caption: Workflow for in vitro metabolism of rabeprazole in human liver microsomes.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples (collected with an appropriate anticoagulant, e.g., EDTA)
-
This compound analytical standard
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA) or Ammonium acetate
-
Water, HPLC or LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (C17H19N3O2S, MW: 329.42), a potential precursor ion [M+H]+ would be m/z 330.1. Product ions would need to be determined by infusion and fragmentation experiments.
-
Optimize MS parameters such as collision energy, declustering potential, and source temperature.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown plasma samples and QCs.
-
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.
-
Workflow Diagram:
Caption: Workflow for the quantification of this compound in human plasma.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound as a biomarker.
Table 1: Enzyme Kinetics of this compound Formation
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/nmol P450) | Source |
| CYP2C19 | Rabeprazole Thioether | 5.1 | 600 | [3] |
| CYP2D6 | Rabeprazole Thioether | 15.1 | 736 | [3] |
Table 2: Validation Parameters for LC-MS/MS Quantification in Human Urine
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Source |
| Rabeprazole | 0.15 | 0.15 - 100 | < 4.5 | < 4.5 | 95.4 - 99.0 | [4] |
| Rabeprazole Thioether | 0.30 | 0.30 - 400 | < 4.5 | < 4.5 | 95.4 - 99.0 | [4] |
| This compound | 0.05 | 0.05 - 100 | < 4.5 | < 4.5 | 95.4 - 99.0 | [4] |
Table 3: Influence of CYP2C19 Genotype on Rabeprazole Pharmacokinetics (Area Under the Curve - AUC)
| CYP2C19 Phenotype | Relative AUC Ratio (vs. homEM) | Source |
| Homozygous Extensive (homEM) | 1.0 | [5][6] |
| Heterozygous Extensive (hetEM) | 1.1 - 1.3 | [5][6] |
| Poor Metabolizer (PM) | 1.2 - 1.8 | [5][6] |
Note: While direct quantitative data for this compound plasma concentrations across different CYP2C19 genotypes is limited in the public domain, the significant differences in the parent drug's AUC strongly suggest a corresponding variation in the metabolite levels. Higher rabeprazole AUC in PMs is expected to correlate with lower formation and plasma concentrations of this compound.
Conclusion
The measurement of this compound offers a promising approach for assessing CYP2C19 activity. The provided protocols for in vitro metabolism and bioanalytical quantification serve as a foundation for researchers to implement this biomarker in their studies. The clear link between CYP2C19 genetics and rabeprazole metabolism underscores the potential of this compound in advancing personalized medicine and optimizing drug therapy for a wide range of pharmaceuticals metabolized by this key enzyme. Further research is warranted to establish definitive clinical cutoff values for this compound concentrations to robustly predict CYP2C19 phenotypes.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Rabeprazole and its Thioether Metabolite in Human Plasma Using Column-Switching HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive column-switching High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the proton pump inhibitor, rabeprazole, and its active metabolite, rabeprazole thioether, in human plasma. This automated method utilizes a column-switching technique for efficient sample clean-up and analyte concentration, leading to improved throughput and reduced manual sample preparation time. The protocol is particularly well-suited for pharmacokinetic studies and therapeutic drug monitoring where a large number of samples require analysis. The method demonstrates good linearity, accuracy, and precision, with limits of quantification suitable for clinical applications.
Introduction
Rabeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The monitoring of rabeprazole and its primary active metabolite, rabeprazole thioether, in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Traditional sample preparation methods, such as liquid-liquid extraction or solid-phase extraction, can be time-consuming and labor-intensive. Column-switching HPLC offers an automated alternative for online sample clean-up, minimizing sample handling and potential for error. This document provides a detailed protocol for a validated column-switching HPLC method with UV detection for the simultaneous determination of rabeprazole and rabeprazole thioether in human plasma.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described column-switching HPLC method for the analysis of rabeprazole and rabeprazole thioether.
Table 1: Method Validation Parameters [1][2]
| Parameter | Rabeprazole | Rabeprazole Thioether |
| Linearity Range | 1 - 1000 ng/mL | 3 - 500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 3 ng/mL |
| Mean Absolute Recovery | 78.0% | 88.3% |
| Intra-day Coefficient of Variation | < 6.5% | < 3.6% |
| Inter-day Coefficient of Variation | < 4.5% | < 5.3% |
Metabolic Pathway
Rabeprazole is metabolized in the body to its active thioether form. The simplified metabolic pathway is illustrated below.
Caption: Metabolic conversion of rabeprazole.
Experimental Workflow
The column-switching HPLC system automates the process of sample clean-up and analysis. The workflow involves loading the plasma sample onto a pre-column, washing away interfering substances, and then eluting the analytes of interest onto an analytical column for separation and detection.
Caption: Column-switching HPLC workflow.
Experimental Protocols
Materials and Reagents
-
Rabeprazole and Rabeprazole Thioether reference standards
-
Internal Standard (IS): 5-methyl-2-[(4-(3-methoxypropoxy)-3-methyl pyridin-2-yl) methyl sulfinyl]-1H-benzimidazole[1][2]
-
HPLC grade methanol, acetonitrile, diethyl ether, and dichloromethane
-
Human plasma
-
Deionized water
-
Phosphate buffer
Instrumentation
-
HPLC system equipped with two pumps, a column-switching valve, an autosampler, and a UV detector.
-
Analytical column: C18 Grand ODS-80TM TS, 5 µm, 250 mm x 4.6 mm I.D.[1][2]
Sample Preparation
-
To 1 mL of human plasma, add the internal standard.
-
Perform a liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (9:1, v/v).[1][2]
-
Vortex the mixture and then centrifuge.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions[1][2]
| Parameter | Condition |
| Pre-column (Clean-up) | |
| Mobile Phase | Water |
| Flow Rate | 1.0 mL/min |
| Analytical Column (Separation) | |
| Mobile Phase | Acetonitrile : Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 288 nm |
| Total Run Time | Approximately 25 minutes |
Column-Switching Protocol[1][2]
-
0-2 min: The autosampler injects the reconstituted sample onto the pre-column. The pre-column is washed with water to remove polar interferences. The eluent from the pre-column is directed to waste.
-
2.1 min: The switching valve position is changed.
-
2.1-10 min: The mobile phase for the analytical column is back-flushed through the pre-column to transfer the analytes (rabeprazole, rabeprazole thioether, and IS) onto the analytical column.
-
10.1 min: The switching valve is returned to its initial position. The pre-column is re-equilibrated with water.
-
10.1-25 min: The analytes are separated on the analytical column and detected by the UV detector.
Conclusion
The described column-switching HPLC method provides a sensitive, reliable, and automated approach for the simultaneous determination of rabeprazole and its thioether metabolite in human plasma.[1][2] This method is well-suited for high-throughput analysis in clinical and research settings, offering significant advantages in terms of sample clean-up efficiency and reduced manual labor. The validation data demonstrates that the method meets the requirements for bioanalytical applications.
References
Application Notes & Protocols for Analytical Techniques in Rabeprazole Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of Rabeprazole. These methodologies are essential for ensuring the quality, safety, and efficacy of Rabeprazole drug substances and products by identifying and quantifying process-related impurities and degradation products.
Introduction
Rabeprazole, a proton pump inhibitor, is susceptible to degradation under various conditions, leading to the formation of impurities that can impact its therapeutic effect and safety profile.[1][2] Regulatory authorities necessitate the identification and characterization of any impurity present at a level of 0.1% or higher.[3] Therefore, robust analytical methods are crucial for monitoring and controlling these impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose.[3][4] Forced degradation studies are also critical to establish the stability-indicating power of these methods.[1][5]
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A stability-indicating HPLC method is essential for separating and quantifying rabeprazole and its impurities.[5]
Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantitative determination of known and unknown impurities in Rabeprazole sodium.
2.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[5] or Phenomenex C18, 250 mm x 4.6 mm, 5 µm[6] |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer, pH 3.0[5] |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[5] |
| Gradient Elution | A time-based gradient program should be optimized to ensure separation of all impurities. A typical gradient might involve a linear increase in the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30°C[3][6] |
| Detection Wavelength | 280 nm[3] or 285 nm[6] |
| Injection Volume | 20 µL[6] |
2.1.2. Sample Preparation
-
Standard Solution: Prepare a solution of Rabeprazole reference standard and known impurity standards in a suitable diluent (e.g., a mixture of acetonitrile and 0.001 mol/L sodium hydroxide solution).[7]
-
Sample Solution: Dissolve the Rabeprazole drug substance or a powdered tablet equivalent in the diluent to achieve a target concentration.
2.1.3. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Rabeprazole peak) | Not more than 2.0[5] |
| Resolution (between critical pairs) | Not less than 1.5[6] |
| Theoretical Plates (for Rabeprazole peak) | Typically > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[3][4]
Protocol: LC-MS for Impurity Characterization
This protocol outlines the general procedure for identifying impurities using LC-MS.
2.2.1. Chromatographic Conditions
A mass spectrometry compatible HPLC method should be employed.
| Parameter | Specification |
| Column | Prontosil Kromabond 100-5-C18, 250 mm x 4.6 mm[3] |
| Mobile Phase A | 0.01 M Ammonium acetate[3] |
| Mobile Phase B | Acetonitrile and Methanol[3] |
| Elution | Gradient[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| UV Detection | 280 nm[3] |
2.2.2. Mass Spectrometry Conditions
| Parameter | Specification |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and/or Negative ion mode |
| Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for accurate mass measurements[8] |
| Data Acquisition | Full scan mode for detecting all ions and product ion scan (MS/MS) mode for fragmentation analysis of specific ions. |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to generate potential degradation products.[5] Rabeprazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[1][5]
Protocol: Forced Degradation of Rabeprazole
3.1. Acid Hydrolysis
-
Dissolve Rabeprazole in a suitable diluent.
-
Add a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Keep the solution at room temperature or elevated temperature for a specified duration.
-
Neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
Dilute to the final concentration and analyze by HPLC.
3.2. Base Hydrolysis
-
Dissolve Rabeprazole in a suitable diluent.
-
Add a solution of sodium hydroxide (e.g., 0.1 N NaOH).
-
Keep the solution at room temperature or elevated temperature for a specified duration.
-
Neutralize the solution with a suitable acid (e.g., 0.1 N HCl).
-
Dilute to the final concentration and analyze by HPLC.
3.3. Oxidative Degradation
-
Dissolve Rabeprazole in a suitable diluent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5]
-
Keep the solution at room temperature for a specified duration.
-
Dilute to the final concentration and analyze by HPLC.
3.4. Thermal Degradation
-
Place the solid Rabeprazole drug substance in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 105°C) for a specified period.
-
Dissolve the sample in a suitable diluent, dilute to the final concentration, and analyze by HPLC.
Data Presentation
Table 1: Summary of Known Rabeprazole Impurities
| Impurity Name | Common Designation | Structure |
| Rabeprazole Sulphone | Impurity 1[3][9] | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[4] |
| Rabeprazole Sulphide | Impurity 3[3][9] | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole[4] |
| Rabeprazole N-oxide | Impurity VI[4] | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide]methyl]sulfinyl]-1H-benzimidazole[4] |
| 1H-benzimidazole-2-thiol | Impurity 5[3][9] | 1H-benzimidazole-2-thiol[3][9] |
Table 2: Example Data from Forced Degradation Studies
| Stress Condition | Degradation (%) | Major Impurity Formed |
| Acid Hydrolysis | Significant[5] | Degradation products well-resolved from the main peak.[5] |
| Base Hydrolysis | Significant[5] | Degradation products well-resolved from the main peak.[5] |
| Oxidation (1% H₂O₂) | ~8.50% total impurities | Impurity 4 (3.27%)[5] |
| Thermal Degradation | Significant[5] | Degradation products well-resolved from the main peak.[5] |
Visualizations
Caption: Workflow for Rabeprazole Impurity Profiling.
Caption: Forced Degradation Pathways of Rabeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for Studying Rabeprazole Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying drug-drug interactions (DDIs) involving rabeprazole, a proton pump inhibitor (PPI). The protocols detailed below are intended to assist in the preclinical and clinical assessment of rabeprazole's potential to act as a perpetrator or victim of DDIs.
Introduction
Rabeprazole is a widely prescribed medication for acid-related gastrointestinal disorders. Its metabolism involves both non-enzymatic and enzymatic pathways, with the cytochrome P450 (CYP) isozymes CYP2C19 and CYP3A4 playing a role in its enzymatic clearance.[1][2] While rabeprazole is considered to have a lower potential for clinically significant CYP-mediated DDIs compared to other PPIs, a thorough in vitro and in vivo evaluation is crucial for any new chemical entity that may be co-administered with it.[3][4] The primary mechanisms for rabeprazole-related DDIs include modulation of CYP enzymes and alteration of gastric pH affecting the absorption of other drugs.[1][5]
Data Presentation: Quantitative Analysis of Rabeprazole's DDI Potential
The following tables summarize key quantitative data from in vitro and in vivo studies on rabeprazole's interaction with CYP enzymes and its pharmacokinetic properties.
Table 1: In Vitro CYP Inhibition by Rabeprazole and its Thioether Metabolite
| CYP Isozyme | Inhibitor | Test System | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| CYP2C19 | Rabeprazole | Human Liver Microsomes / Recombinant CYP2C19 | Competitive | 17 - 21 | - |
| CYP2C19 | Rabeprazole Thioether | Human Liver Microsomes / Recombinant CYP2C19 | Competitive | 2 - 8 | - |
| CYP2C9 | Rabeprazole Thioether | Human Liver Microsomes | Competitive | 6 | - |
| CYP2D6 | Rabeprazole | Human Liver Microsomes | Poor Inhibitor | - | > 200 |
| CYP2D6 | Rabeprazole Thioether | Human Liver Microsomes | Competitive | 12 | - |
| CYP3A4 | Rabeprazole Thioether | Human Liver Microsomes | Competitive | 15 | - |
| CYP3A (Cyclosporin metabolism) | Rabeprazole | Human Liver Microsomes | - | - | 62 |
Table 2: In Vitro CYP Induction by Rabeprazole
| CYP Isozyme | Test System | Inducer Concentration (µM) | Observation |
| CYP1A2 | Cultured Human Hepatocytes | 50 | No induction observed. |
| CYP3A4 | Cultured Human Hepatocytes | 50 | Modest induction in one of three hepatocyte cultures. |
Data sourced from[7]
Table 3: Pharmacokinetic Parameters of Rabeprazole (20 mg dose)
| Parameter | Value | Notes |
| Absolute Bioavailability | ~52% | Not significantly affected by food or antacids.[1][2] |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~3-4 hours | [1][2] |
| Elimination Half-life | ~1 hour | [1][2] |
| Metabolism | Primarily non-enzymatic reduction to rabeprazole thioether. Enzymatic metabolism via CYP2C19 and CYP3A4.[1][8][9] | The non-enzymatic pathway lessens the impact of CYP2C19 genetic polymorphism.[10][11] |
Table 4: Effect of CYP2C19 Genotype on Rabeprazole Pharmacokinetics (Single 20 mg Dose)
| CYP2C19 Genotype | Relative Mean AUC Ratio |
| Homozygous Extensive Metabolizers (homEM) | 1.0 |
| Heterozygous Extensive Metabolizers (hetEM) | 1.3 |
| Poor Metabolizers (PM) | 1.8 |
Data sourced from[12]
Mandatory Visualizations
Caption: Metabolic pathways of rabeprazole.
Caption: In vitro DDI screening workflow for rabeprazole.
Caption: Potential clinical consequences of rabeprazole DDIs.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of rabeprazole and its metabolites on major human CYP isozymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Rabeprazole and its primary metabolites (e.g., rabeprazole thioether)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isozyme
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of rabeprazole, its metabolites, and positive controls in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 0.5%.
-
Prepare working solutions of CYP-specific probe substrates in the assay buffer. The substrate concentration should be approximately equal to its Kₘ value.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled HLMs (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of rabeprazole, its metabolite, or a positive control. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 10-60 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Sample Analysis:
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.
-
To determine the Kᵢ value for competitive inhibition, repeat the experiment with multiple substrate concentrations and perform a Dixon or Lineweaver-Burk plot analysis.
-
Protocol 2: In Vitro Cytochrome P450 Induction Assay Using Primary Human Hepatocytes
Objective: To evaluate the potential of rabeprazole to induce the expression and activity of major CYP isozymes (CYP1A2, CYP2B6, CYP3A4).
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Rabeprazole
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
CYP-specific probe substrates (as in Protocol 1)
-
Reagents for mRNA extraction and qRT-PCR (optional)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment with Test Compound:
-
Replace the culture medium with fresh medium containing various concentrations of rabeprazole, positive controls, or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48-72 hours, with daily medium changes containing the fresh test compound.
-
-
Assessment of CYP Activity:
-
After the treatment period, wash the cells with buffer.
-
Add fresh medium containing a cocktail of CYP-specific probe substrates.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Collect the medium and analyze for metabolite formation using LC-MS/MS as described in Protocol 1.
-
-
Assessment of CYP mRNA Expression (Optional):
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold induction of CYP activity or mRNA expression at each concentration of rabeprazole relative to the vehicle control.
-
Determine the EC₅₀ (half-maximal effective concentration) for induction if a clear dose-response is observed.
-
A significant induction is typically considered a concentration-dependent increase in activity or expression of >2-fold over the vehicle control.
-
Protocol 3: Clinical Drug-Drug Interaction Study Design (Rabeprazole as a Perpetrator)
Objective: To evaluate the effect of multiple doses of rabeprazole on the pharmacokinetics of a co-administered drug (the "victim" drug) that is a sensitive substrate of a specific CYP enzyme.
Study Design:
-
A randomized, open-label, two-period, crossover study in healthy volunteers.
Study Population:
-
Healthy male and female subjects, genotyped for relevant CYPs (e.g., CYP2C19) if the victim drug is metabolized by a polymorphic enzyme.
Study Periods:
-
Period 1 (Reference): Subjects receive a single dose of the victim drug alone.
-
Washout Period: A sufficient duration to ensure complete elimination of the victim drug.
-
Period 2 (Test): Subjects receive multiple doses of rabeprazole to achieve steady-state concentrations (e.g., 20 mg once daily for 5-7 days). On the last day of rabeprazole administration, a single dose of the victim drug is co-administered.
Pharmacokinetic Sampling:
-
In each period, collect serial blood samples at predefined time points before and after administration of the victim drug (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
Sample Analysis:
-
Analyze plasma samples for the concentrations of the victim drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic parameters for the victim drug in each period: AUC₀₋t, AUC₀₋inf, Cₘₐₓ, Tₘₐₓ, and t₁/₂.
-
The primary endpoints are the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC and Cₘₐₓ of the victim drug between the test and reference periods.
-
A significant DDI is concluded if the 90% CIs for the GMR of AUC or Cₘₐₓ fall outside the bioequivalence range of 80-125%.
Safety Monitoring:
-
Monitor subjects for adverse events throughout the study.
This comprehensive approach to experimental design will enable a thorough evaluation of the drug-drug interaction potential of rabeprazole, ensuring its safe and effective use in diverse patient populations.
References
- 1. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Pharmacokinetic Drug Interaction Profiles of Proton Pump Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-drug interaction profiles of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CYP2C19 genotype and the PPIs--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic effects and kinetic disposition of rabeprazole in relation to CYP2C19 genotype in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Metabolism of Rabeprazole Using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Like other xenobiotics, rabeprazole undergoes extensive metabolism, primarily in the liver, which dictates its pharmacokinetic profile and potential for drug-drug interactions. Understanding its metabolic fate is crucial for predicting its efficacy and safety.
This document provides a detailed protocol for studying the in vitro metabolism of rabeprazole using human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3] They serve as a reliable and widely used in vitro model to investigate metabolic stability, identify metabolites, and characterize the enzymes responsible for a drug's clearance.
Rabeprazole's metabolism is unique among PPIs as it involves both significant non-enzymatic degradation and enzymatic pathways mediated by CYP isoforms.[4][5] The primary enzymes involved are CYP2C19 and CYP3A4.[4][6][7][8] This application note outlines the procedures for determining key metabolic parameters and elucidating the metabolic profile of rabeprazole in a controlled laboratory setting.
Metabolic Pathways of Rabeprazole
Rabeprazole is metabolized through several key pathways:
-
Non-Enzymatic Reduction: A major route of rabeprazole clearance is a non-enzymatic chemical reduction to its thioether metabolite, rabeprazole-thioether.[5][7][9][10]
-
CYP-Mediated Oxidation: The cytochrome P450 system, mainly CYP3A4 and CYP2C19, metabolizes rabeprazole to oxidative metabolites.[4][6] CYP3A4 is also responsible for the formation of rabeprazole sulfone.[11]
-
CYP-Mediated Demethylation: CYP2C19 is primarily involved in the demethylation of rabeprazole.[7]
-
Stereoselectivity: The metabolism of rabeprazole is stereoselective. For instance, rabeprazole-thioether is stereoselectively re-oxidized by CYP3A4, predominantly to (R)-rabeprazole.[9][12]
The following diagram illustrates the primary metabolic pathways of rabeprazole.
Caption: Metabolic pathways of rabeprazole in human liver microsomes.
Data Presentation: Enzyme Kinetics
The following table summarizes published kinetic parameters for rabeprazole and its metabolite, rabeprazole-thioether, in human liver microsomes. These values are essential for predicting the rate of metabolism and potential saturation of metabolic pathways.
| Substrate | Metabolite Formed | Enzyme(s) | Km (µM) | Vmax (rate) | Reference |
| Rabeprazole | Metabolite(s) | HLM enzymes | 10.39 µg/mL | 5.07 µg/mL/h | [10] |
| Rabeprazole-Thioether | (R)-Rabeprazole | CYP3A4 | 6.6 | 92 pmol/min/mg protein | [9] |
| Rabeprazole-Thioether | (S)-Rabeprazole | CYP3A4 | 5.1 | 21 pmol/min/mg protein | [9] |
| Rabeprazole-Thioether | Desmethylrabeprazole-thioether | CYP2C19 | 5.1 | 600 pmol/min/nmol P450 | [9] |
| Rabeprazole-Thioether | Desmethylrabeprazole-thioether | CYP2D6 | 15.1 | 736 pmol/min/nmol P450 | [9] |
Experimental Protocols
This section provides detailed protocols for assessing the metabolic stability and determining the enzyme kinetics of rabeprazole using pooled human liver microsomes.
Protocol 1: Metabolic Stability of Rabeprazole
Objective: To determine the rate of disappearance of rabeprazole over time when incubated with human liver microsomes and to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).
Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Rabeprazole
-
NADPH Regenerating System:
-
Solution A: 1.3 M NADP+, 3.3 M glucose-6-phosphate in H₂O
-
Solution B: 0.4 U/µL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate
-
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[13]
-
Magnesium Chloride (MgCl₂) (3.3 mM)[13]
-
Termination Solution: Ice-cold acetonitrile with a suitable internal standard (e.g., omeprazole, lansoprazole)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice.[14] Prepare a rabeprazole stock solution (e.g., 10 mM in DMSO) and dilute to the desired starting concentration (e.g., 1 µM) in phosphate buffer.[15]
-
Incubation Mix: Prepare the incubation mixture on ice. For a 200 µL final reaction volume, combine:
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[14][15] Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.[13][15]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.[14][15] The 0-minute sample is collected immediately after adding the NADPH system.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the microsomal protein.[13]
-
Analysis: Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis.[13]
Data Analysis:
-
Quantify the peak area ratio of rabeprazole to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm (ln) of the percent rabeprazole remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Protocol 2: Michaelis-Menten Enzyme Kinetics
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolism of rabeprazole.
Procedure:
-
Setup: Follow the same initial setup as the metabolic stability assay.
-
Substrate Concentration: Prepare a range of rabeprazole concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM) in the incubation mixture.[3]
-
Incubation Time: Use a fixed incubation time that is within the initial linear rate of metabolism, as determined from the stability assay (e.g., 10-15 minutes).
-
Reaction and Termination: Initiate the reaction with NADPH and terminate with ice-cold acetonitrile as described previously.
-
Analysis: Quantify the amount of a specific metabolite formed (e.g., rabeprazole-thioether or desmethyl-rabeprazole) using a validated LC-MS/MS method with an authentic standard curve for the metabolite.
Data Analysis:
-
Calculate the initial velocity (v) of metabolite formation (e.g., in pmol/min/mg protein) at each substrate concentration.
-
Plot the velocity (v) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation v = (Vmax * [S]) / (Km + [S]) using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Analytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of rabeprazole and its metabolites.
-
Chromatography: A reverse-phase C18 column is typically used.[16] For chiral analysis of enantiomers, a specialized chiral column (e.g., Chiral-AGP) is necessary.[17][18]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer like ammonium acetate is commonly employed.[17][18]
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[17][19]
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for an in vitro metabolism study.
Caption: General workflow for in vitro drug metabolism studies.
Conclusion
The protocols described provide a robust framework for investigating the in vitro metabolism of rabeprazole using human liver microsomes. This model is instrumental in determining metabolic stability, identifying key metabolites, and characterizing the kinetic parameters of the enzymes involved. The data generated from these studies are vital for understanding the drug's disposition, predicting in vivo pharmacokinetics, and assessing the potential for drug-drug interactions, thereby supporting preclinical and clinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pharmaron.com [pharmaron.com]
- 16. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Rabeprazole Impurities
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering HPLC peak tailing issues during the analysis of rabeprazole and its impurities. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing rabeprazole and its impurities?
Peak tailing in the HPLC analysis of rabeprazole, a basic compound, and its impurities is often a result of secondary interactions with the stationary phase.[1][2][3][4] The primary causes include:
-
Silanol Interactions: Rabeprazole and its impurities, containing amine functional groups, can interact with acidic silanol groups on the surface of silica-based stationary phases.[2][3][4] These interactions are a common source of peak tailing, especially at mid-range pH values where silanols are ionized.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of rabeprazole and its impurities, causing peak tailing.[1][5] Rabeprazole is most stable at a higher pH.[6]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[5][7]
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase or the creation of active sites that cause tailing.[7] A void at the head of the column can also cause peak distortion.[8]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or a large detector cell volume, can contribute to peak broadening and tailing.[1]
Q2: How can I troubleshoot and resolve peak tailing for my rabeprazole analysis?
A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow and detailed protocols will guide you through the process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Secondary interactions between basic compounds like rabeprazole and acidic silanols can be minimized by adjusting the mobile phase pH.[2][3]
-
Initial Assessment: Evaluate the current mobile phase pH. For rabeprazole, which is a basic compound, peak tailing is often observed at neutral pH.
-
Low pH Approach:
-
Prepare a mobile phase with a pH of around 3.0 or lower using an appropriate buffer (e.g., phosphate or formate buffer). At this pH, the ionization of silanol groups is suppressed, reducing their interaction with the protonated basic analytes.[9]
-
Equilibrate the column with the new mobile phase for at least 30-60 minutes.
-
Inject the rabeprazole sample and observe the peak shape.
-
-
High pH Approach:
-
Rabeprazole is more stable at higher pH.[6] Prepare a mobile phase with a pH around 7.0 or higher. At high pH, the analyte may be neutral, reducing ionic interactions. However, be aware that silica-based columns can dissolve at high pH, so use a column specifically designed for high pH work (e.g., hybrid particle columns).
-
Equilibrate the column thoroughly.
-
Inject the sample and assess the peak symmetry.
-
Protocol 2: Using Mobile Phase Additives
Mobile phase additives can be used to mask silanol groups and improve peak shape.
-
Triethylamine (TEA) Addition:
-
Prepare the aqueous component of your mobile phase and add a small concentration of a competing base, such as triethylamine (TEA), typically in the range of 0.05-0.1%.[10]
-
Adjust the final pH of the mobile phase as required by your method.
-
TEA will preferentially interact with the active silanol sites, reducing their availability to interact with rabeprazole.[11]
-
-
Buffer Concentration:
Protocol 3: Column Selection and Care
The choice of column is critical for achieving good peak shape for basic compounds.
-
Use of End-capped Columns:
-
If you are not already, switch to a column that is "end-capped." End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing their potential for secondary interactions.[1]
-
-
Consider Hybrid or Polar-Embedded Columns:
-
Modern columns with hybrid particle technology or polar-embedded stationary phases offer better resistance to high pH and improved peak shape for basic compounds.[1]
-
-
Column Flushing and Regeneration:
-
If the column has been in use for some time, contaminants may have accumulated. Flush the column with a series of strong solvents to remove strongly retained compounds. A typical flushing sequence for a reversed-phase column could be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Return to your mobile phase conditions.
-
-
Data Presentation
The following tables summarize key parameters from published HPLC methods for rabeprazole, which can be used as a starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Rabeprazole Analysis
| Parameter | Method 1[13] | Method 2[14] | Method 3[15] | Method 4[6] |
| Column | Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm) | Lichrosphere 100 RP-8 (100 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | ProntoSIL SC, C18-ace-EPS (100 x 4.6 mm, 10 µm) |
| Mobile Phase A | 0.025 M KH2PO4 buffer (pH 3.0) | 0.1 M Sodium Phosphate buffer (pH 6.5) | Phosphate buffer (pH 5.5) | Buffer (pH 7.6) |
| Mobile Phase B | Water:Acetonitrile (10:90) | Acetonitrile | Methanol | Acetonitrile |
| Composition | Gradient | Isocratic (65:35 Buffer:ACN) | Isocratic (30:70 Buffer:Methanol) | Isocratic (60:40 Buffer:ACN) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection | 280 nm | 285 nm | 284 nm | 280 nm |
Table 2: Troubleshooting Guide for Peak Tailing
| Symptom | Possible Cause | Recommended Action |
| All peaks tail | Extra-column dead volume | Check and tighten all fittings. Use shorter, narrower ID tubing. |
| Column void | Replace the column. | |
| Only basic compound peaks tail (e.g., Rabeprazole) | Secondary silanol interactions | Lower mobile phase pH to <3. Use an end-capped column. Add a competing base (e.g., TEA) to the mobile phase. |
| Early eluting peaks tail more than later peaks | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. |
| Peak tailing increases with sample concentration | Mass overload | Reduce the amount of sample injected. |
By following this structured troubleshooting guide, researchers can effectively diagnose and resolve issues with HPLC peak tailing for rabeprazole and its impurities, leading to more accurate and reliable analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. sphinxsai.com [sphinxsai.com]
optimizing mass spectrometry parameters for desmethyl rabeprazole thioether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for desmethyl rabeprazole thioether. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound?
This compound is a significant human metabolite of rabeprazole sulfide.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₉N₃O₂S | [1][3][4] |
| Molecular Weight | ~329.4 g/mol | [1][4] |
| CAS Number | 117976-91-7 | [1][4][5] |
| Precursor Ion [M+H]⁺ | ~330.25 m/z | [1][6] |
Q2: What is the typical ionization mode for analyzing this compound?
Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of rabeprazole and its metabolites, including this compound.[1][7][8] This technique allows for the sensitive detection of the protonated molecule [M+H]⁺.[1]
Q3: What are the expected fragmentation patterns in MS/MS analysis?
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. For this compound, the primary fragmentation event typically involves the cleavage of the bond between the sulfur atom and the methylene bridge.[1] This cleavage results in two main fragment ions: a benzimidazole cation and a substituted pyridine cation containing the thioether moiety.[1] The loss of a methyl group compared to its parent compound, rabeprazole thioether, is a key identifying feature.[1]
Q4: Which type of HPLC column is recommended for separation?
Reverse-phase C18 columns are widely and successfully used for the chromatographic separation of rabeprazole and its related substances.[7][9][10] Examples include Inertsil® ODS-3, Symmetry C18, and Hedera ODS-2 columns.[7][9][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause 1: Incorrect Sample Concentration.
-
Solution: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be undetectable. Conversely, excessively high concentrations can lead to ion suppression.[11] Prepare a dilution series to find the optimal concentration range.
-
-
Possible Cause 2: Suboptimal Ionization.
-
Possible Cause 3: Analyte Degradation.
Issue 2: High Background Noise or Baseline Drift
-
Possible Cause 1: Contaminated Mobile Phase or Solvent.
-
Solution: Use high-purity, HPLC/MS-grade solvents and additives (e.g., formic acid, ammonium acetate). Prepare fresh mobile phases daily.
-
-
Possible Cause 2: Inefficient Chromatographic Separation.
-
Solution: Optimize your HPLC method. Adjust the mobile phase composition or gradient to improve the separation of the analyte from matrix components.[11] Ensure the column is properly conditioned and has not exceeded its lifetime.
-
-
Possible Cause 3: Incorrect Detector Settings.
-
Solution: Adjust detector settings, such as the gain, to minimize noise while maintaining adequate signal for your analyte.[11]
-
Issue 3: Inaccurate Mass Measurement
-
Possible Cause 1: Lack of Mass Calibration.
-
Solution: Perform regular mass calibration of the instrument using appropriate calibration standards.[11] This is critical for achieving accurate mass measurements required for compound identification.
-
-
Possible Cause 2: Instrument Drift.
-
Solution: Mass accuracy can be affected by fluctuations in laboratory temperature and other environmental factors. Ensure the instrument is in a stable environment and allow for adequate warm-up time before analysis.
-
Experimental Protocols & Parameters
The following provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound.
Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water[9][10] |
| Mobile Phase B | Acetonitrile or Methanol[9][10] |
| Flow Rate | 0.5 - 1.0 mL/min[9][13] |
| Elution Mode | Gradient or Isocratic[9][14] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[7] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 330.2 m/z |
| Product Ion (Q3) | Optimization required (target benzimidazole/pyridine fragments) |
| Capillary Voltage | ~3.5 kV (Optimization required)[8] |
| Source Temperature | ~150 °C (Optimization required)[8] |
| Desolvation Temp. | ~500 °C (Optimization required)[8] |
Generic Sample Preparation Protocol (from Plasma)
-
Aliquoting: Transfer a small volume (e.g., 50-100 µL) of plasma into a microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., a structurally similar, stable-isotope labeled compound or another drug like diazepam or omeprazole).[7][14]
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile or methanol to precipitate proteins.[14]
-
Vortexing: Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.
Caption: Metabolic conversion of Rabeprazole to this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. This compound|CAS 117976-91-7 [benchchem.com]
- 2. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS No- 117976-91-7 | Simson Pharma Limited [simsonpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
improving resolution between rabeprazole and its degradation products
Welcome to the technical support center for the analysis of rabeprazole and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of rabeprazole from its degradation products.
Question: Why am I observing poor resolution between rabeprazole and its impurities?
Answer: Poor resolution can stem from several factors related to your chromatographic method. Here are the key areas to investigate:
-
Mobile Phase Composition and pH: Rabeprazole and its degradation products have varying polarities and ionization states, which are highly dependent on the mobile phase pH. An inappropriate pH can lead to co-elution or peak tailing. For instance, rabeprazole is unstable in acidic conditions.[1] A mobile phase with a pH around 6.4 to 7.4 is often effective for good separation.[2][3] The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is also critical. A gradient elution is frequently employed to resolve a wide range of impurities.[2][4]
-
Column Chemistry: The choice of stationary phase is crucial. C18 columns are commonly used for rabeprazole analysis.[2][4][5] However, different brands and specifications (e.g., Waters Symmetry Shield RP18, Phenomenex C18) can yield varying results.[2][5] If you are experiencing issues, consider trying a different C18 column from another manufacturer or a column with a different chemistry.
-
Flow Rate and Temperature: Optimizing the flow rate can improve peak shape and resolution. A typical flow rate is 1.0 mL/min.[2][4][5] Column temperature can also influence selectivity and viscosity of the mobile phase. Maintaining a consistent temperature, for example at 30°C or 35°C, can enhance reproducibility.[5]
Question: I'm seeing peak tailing for the rabeprazole peak. What could be the cause?
Answer: Peak tailing for rabeprazole is a common issue and can be attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the rabeprazole molecule, leading to tailing. Using a column with end-capping (e.g., "shield" technology) or adding a competing base like triethylamine to the mobile phase can mitigate this effect.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of rabeprazole, it can exist in both ionized and non-ionized forms, resulting in peak tailing. Adjusting the pH to ensure rabeprazole is in a single ionic state can improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
Question: Why are new, unexpected peaks appearing in my chromatogram during a stability study?
Answer: The appearance of new peaks indicates the degradation of rabeprazole. Rabeprazole is known to be unstable under various stress conditions:
-
Acid and Base Hydrolysis: The drug degrades significantly in both acidic and basic environments.[2][6]
-
Oxidation: Rabeprazole is susceptible to oxidative degradation.[2]
-
Thermal and Photolytic Stress: Exposure to heat and light can also cause degradation.[2][6][7]
These degradation products need to be adequately separated from the parent drug to ensure the accuracy of your stability-indicating method. If you observe new peaks, it is essential to re-evaluate your method's specificity and ensure it can resolve these new impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of rabeprazole?
A1: Forced degradation studies have identified several key degradation products. Some of the commonly reported ones include rabeprazole sulfide, rabeprazole sulfone (Impurity-4), and various other process-related impurities and degradants formed under stress conditions like acid, base, and oxidation.[2][5] More complex degradation products have also been characterized using advanced techniques like LC-MS/MS and NMR.[4][8][9]
Q2: What is a good starting point for developing a stability-indicating HPLC method for rabeprazole?
A2: A good starting point would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of a phosphate buffer (pH around 6.4-7.4) and acetonitrile is a common approach.[2][3] UV detection at 280 nm or 285 nm is typically used.[2][5]
Q3: How can I confirm the specificity of my analytical method?
A3: To confirm specificity, you should perform forced degradation studies on rabeprazole to generate its degradation products. Your method should be able to resolve the main rabeprazole peak from all the degradation product peaks, as well as from any placebo peaks if you are analyzing a formulation. Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool to ensure the homogeneity of the rabeprazole peak.[2]
Experimental Protocols
Below are summarized experimental conditions from published methods that have shown good resolution between rabeprazole and its degradation products.
Table 1: HPLC Method Parameters for Rabeprazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[2] | Phenomenex C18 (250 x 4.6 mm, 5.0 µm)[5] | Purospher STAR, C18 (250 × 4.6 mm, 5 µ)[4] |
| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) : Acetonitrile (90:10 v/v)[2] | 0.02M K2HPO4 | 10 mM Ammonium Acetate (pH 7.0)[4] |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v)[2] | Acetonitrile : Methanol (85:5:10 v/v) with buffer | Acetonitrile[4] |
| Elution | Gradient[2] | Gradient[5] | Gradient[4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[5] | 1.0 mL/min[4] |
| Detection | 280 nm[2] | 285 nm[5] | Not Specified |
| Column Temp. | Not Specified | 30°C[5] | Not Specified |
Visualizations
The following diagrams illustrate a typical experimental workflow for method development and a logical approach to troubleshooting resolution issues.
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Troubleshooting decision tree for improving chromatographic resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC‐hyphenated techniques | Semantic Scholar [semanticscholar.org]
addressing matrix effects in LC-MS/MS analysis of rabeprazole metabolites
Technical Support Center: LC-MS/MS Analysis of Rabeprazole Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of rabeprazole and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of rabeprazole and what are their structures?
A1: Rabeprazole is extensively metabolized in the liver.[1][2] The main metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, as well as non-enzymatic reduction.[3][4] Key metabolites include:
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Rabeprazole Thioether: Formed through non-enzymatic reduction.[4]
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Desmethyl Rabeprazole: Resulting from demethylation, primarily by CYP2C19.[4]
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Rabeprazole Sulfone: An oxidation product.[3]
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Thioether Carboxylic Acid Metabolite [3]
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Thioether Glucuronide Metabolite [3]
Q2: What causes matrix effects in the LC-MS/MS analysis of rabeprazole and its metabolites?
A2: Matrix effects are a common issue in LC-MS/MS bioanalysis and arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analytes in the mass spectrometer's ion source.[5][6] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[6] For rabeprazole and its metabolites, common sources of matrix effects in plasma samples include phospholipids, salts, and other endogenous molecules.
Q3: How can I assess the presence of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]
Troubleshooting Guide
Issue: Poor sensitivity or inconsistent results for rabeprazole or its metabolites.
This issue is often attributable to matrix effects, specifically ion suppression. The following troubleshooting workflow can help identify and mitigate the problem.
Step 1: Review Your Internal Standard (IS)
The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means for correction. If a SIL-IS is not available, an analogue internal standard with similar physicochemical properties can be used, but may not compensate for matrix effects as effectively.[6]
Step 2: Optimize Sample Preparation
If matrix effects are still a concern, improving the sample cleanup procedure is crucial. The goal is to remove interfering endogenous components before analysis.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the extraction solvent and pH can selectively extract rabeprazole and its metabolites while leaving many interfering substances behind.[10][11]
-
Solid-Phase Extraction (SPE): SPE offers more selective sample cleanup than LLE. Different sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal conditions for retaining the analytes and washing away matrix components.[9]
-
HybridSPE-Phospholipid: This technique is specifically designed to remove phospholipids from plasma and serum samples, which are a major source of ion suppression.
Step 3: Enhance Chromatographic Separation
The aim is to chromatographically separate the analytes from the co-eluting matrix components that cause ion suppression.
-
Modify the Gradient: Adjusting the gradient elution profile can shift the retention time of the analytes away from regions of significant ion suppression.
-
Change the Column: Using a column with a different chemistry (e.g., C18, phenyl-hexyl, biphenyl) can alter the selectivity and improve the separation of analytes from interferences.
-
Adjust the Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce the impact of matrix effects.[8]
Step 4: Consider Alternative Ionization Techniques
If electrospray ionization (ESI) is highly susceptible to matrix effects for your analytes, consider switching to atmospheric pressure chemical ionization (APCI). APCI is often less prone to ion suppression from matrix components.[6][12]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on methods developed for rabeprazole and its metabolites.[10][13]
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., omeprazole or a SIL-IS).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20, v/v).[10]
-
Vortex for 10 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Rabeprazole and Metabolites
The following are typical starting parameters. Method optimization is highly recommended.
| Parameter | Typical Setting |
| LC Column | C18, e.g., Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or Chiral-AGP (150 x 4 mm, 5 µm) for enantiomers[13] |
| Mobile Phase A | 10 mM Ammonium Acetate in water[13] |
| Mobile Phase B | Acetonitrile[13] or Methanol |
| Flow Rate | 0.4 - 1.0 mL/min[14][15] |
| Gradient | Optimized to separate analytes from matrix interferences. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[13][16] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for Rabeprazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rabeprazole | 360.1 / 360.2 / 360.3 | 242.1 / 242.2 | [14][17][18] |
| Rabeprazole Sulfoxide | 376.2 | 240.1 | [13] |
| Desmethyl Rabeprazole | 346.2 | 228.2 | [13] |
| Rabeprazole Thioether | 344.2 | - (Monitored in SIM mode in some methods) | [13] |
| Omeprazole (IS) | 346.1 / 346.09 | 198.1 / 198.09 | [17][18] |
Quantitative Data Summary
The following tables summarize validation data from published methods for the analysis of rabeprazole, demonstrating achievable performance.
Table 2: Summary of Method Validation Parameters for Rabeprazole
| Parameter | Concentration Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Extraction Recovery (%) | Reference |
| Method 1 | 0.2 - 200 | < 6.65 | Not specified | Not specified | [16] |
| Method 2 | 0.5 - 400 | < 9.9 | -9.2 to 9.3 | Not specified | [17] |
| Method 3 | 1 - 500 | Not specified | Not specified | Not specified | [19] |
| Method 4 | 0.1 - 150 | < 10 | -3.33 to 10.00 | ~70 | [20] |
Note: The performance of your assay will depend on your specific instrumentation, reagents, and optimized method. The values in this table should be used as a general guideline.
References
- 1. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 20. japsonline.com [japsonline.com]
Technical Support Center: Enhanced Detection of Low-Level Rabeprazole Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of detection for low-level rabeprazole impurities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your analytical experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of rabeprazole and its impurities by HPLC or UPLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Rabeprazole and Impurities | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. One study successfully used a gradient mixture of Solvent A (0.025 M KH2PO4 buffer and 0.1% triethylamine in water, pH 6.4, mixed with acetonitrile in a 90:10 v/v ratio) and Solvent B (acetonitrile and water in a 90:10 v/v ratio).[1] Adjusting the pH of the mobile phase buffer by ± 0.2 can also be evaluated.[1] |
| Incorrect column selection. | Use a high-resolution column, such as a Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or a Phenomenex C18 (250x4.6 mm, 5.0 µm).[1][2] For higher resolution and faster analysis, an Acquity UPLC RP18 column (100 × 2.1 mm i.d., 1.7 µm particle size) can be used.[3] | |
| Suboptimal column temperature. | Vary the column temperature. A typical starting point is 30°C or 35°C, with deliberate alterations of ± 5°C to assess impact on resolution.[2][4] | |
| Low Sensitivity / Poor Signal-to-Noise Ratio | Inadequate detector wavelength. | The absorption maxima for rabeprazole and its common impurities are typically around 280-285 nm.[1][2] Ensure your UV detector is set to the optimal wavelength. |
| Low concentration of impurities in the sample. | Concentrate the sample if possible without causing precipitation. Alternatively, increase the injection volume, but be mindful of potential peak broadening. | |
| Contaminated mobile phase or system. | Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly. A rising baseline in a gradient run can indicate mobile phase contamination. | |
| Appearance of Spurious or Unexpected Peaks | Sample degradation after preparation. | Rabeprazole is known to be unstable under certain conditions (acidic, basic, oxidative, thermal).[1][5] Analyze samples promptly after preparation and use a diluent that ensures stability, such as a mix of acetonitrile and 0.001mol/L aqueous sodium hydroxide solution (1:1 v/v).[6] |
| Contamination from glassware or sample handling. | Ensure all glassware is scrupulously clean. Use filtered solvents and sample solutions. | |
| Carryover from previous injections. | Implement a robust needle wash program and inject a blank solvent after high-concentration samples to check for carryover. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is working correctly and the mobile phase is properly degassed. Premixing the mobile phase components can sometimes improve consistency. |
| Variations in column temperature. | Use a column oven to maintain a stable temperature.[2] | |
| Column aging or contamination. | Use a guard column to protect the analytical column from strongly retained impurities. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of rabeprazole I should be aware of?
A1: Several process-related and degradation impurities of rabeprazole have been identified. Key impurities include rabeprazole sulfide (Impurity I), rabeprazole sulfone (Impurity II), and N-oxide derivatives.[7] Other identified impurities include 2-mercaptobenzimidazole and various analogues resulting from side reactions or degradation.[7][8] Forced degradation studies show that rabeprazole degrades significantly under acid and base hydrolysis, oxidative, and thermal stress conditions.[1]
Q2: How can I improve the limit of detection (LOD) and limit of quantification (LOQ) for low-level impurities?
A2: To improve sensitivity, you can:
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Optimize the HPLC/UPLC method: This includes selecting a high-efficiency column, optimizing the mobile phase and gradient for better peak shape and resolution, and choosing the optimal detection wavelength (around 280-285 nm).[1][2]
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Use a more sensitive detector: A Photo Diode Array (PDA) detector is commonly used.[2] For even higher sensitivity and specificity, consider using a mass spectrometer (LC-MS).[3][9]
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Increase the sample concentration: Preparing samples at a higher concentration (e.g., up to 50 mg/mL) can help in detecting very low-level impurities.[3]
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Increase the injection volume: This must be balanced against the risk of peak broadening and overloading the column.
Q3: What is a stability-indicating method and why is it important for rabeprazole analysis?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, degradants, and placebo components.[1] This is crucial for rabeprazole as it is susceptible to degradation.[1][10] Such a method ensures that any decrease in the active pharmaceutical ingredient (API) concentration due to degradation is accurately measured and that the degradation products do not interfere with the analysis of the API or other impurities.[1] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are performed to demonstrate the method's stability-indicating capability.[1]
Q4: My method validation shows poor accuracy and precision. What should I check?
A4: For issues with accuracy and precision, consider the following:
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Sample Preparation: Ensure accurate weighing and dilution. Use calibrated pipettes and volumetric flasks. The stability of the sample in the chosen diluent is also critical.[1]
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System Suitability: Before running a sequence, verify that the HPLC system meets suitability criteria, such as repeatability of injections (%RSD), theoretical plates, and tailing factor.[2]
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Method Robustness: Small, deliberate changes in method parameters (e.g., pH, column temperature, mobile phase composition) should not significantly affect the results. If they do, the method is not robust and needs further optimization.[1]
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Standard Purity: Ensure the purity of your reference standards for both rabeprazole and its impurities.
Q5: How can I identify unknown peaks in my chromatogram?
A5: Identifying unknown peaks requires advanced analytical techniques. A common workflow involves using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][9] By obtaining the mass-to-charge ratio (m/z) of the unknown impurity, you can deduce its molecular weight. Further fragmentation in tandem MS (MS/MS) can provide structural information.[9] For definitive structural elucidation, techniques like preparative HPLC can be used to isolate the impurity, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][11]
Data Presentation
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Rabeprazole Impurities
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Method |
| Impurity 1 | 0.015 | 0.045 | RP-HPLC[1] |
| Impurity 2 | 0.018 | 0.054 | RP-HPLC[1] |
| Impurity 3 | 0.021 | 0.063 | RP-HPLC[1] |
| Impurity 4 | 0.014 | 0.042 | RP-HPLC[1] |
| Impurity 5 | 0.016 | 0.048 | RP-HPLC[1] |
| Impurity 6 | 0.019 | 0.057 | RP-HPLC[1] |
| Impurity 7 | 0.020 | 0.060 | RP-HPLC[1] |
| Genotoxic Impurities (OPD, NLO, BTAC) | 1.0 - 1.8 ppm (LOQ) | 0.3 - 0.6 ppm (LOD, estimated) | LC-MS[3] |
| Note: LOD and LOQ values are method-dependent and may vary based on the specific instrumentation and conditions used. The values from the RP-HPLC method were determined at signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[1] |
Experimental Protocols
RP-HPLC Method for Quantification of Process-Related and Degradation Impurities
This protocol is based on a validated stability-indicating RP-HPLC method.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.
-
Chromatographic Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase:
-
Solvent A: A mixture of 0.025 M KH₂PO₄ buffer and 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid), mixed with acetonitrile in a 90:10 v/v ratio.
-
Solvent B: A mixture of acetonitrile and water in a 90:10 v/v ratio.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 100 0 10 80 20 30 50 50 45 20 80 50 100 0 | 60 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
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Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
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Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of an analytical method, forced degradation studies are performed.[1]
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Acid Hydrolysis: Dissolve 25 mg of rabeprazole sodium in a 50 mL flask with 10 mL of diluent and 5 mL of 0.1 M HCl. Reflux for 1 hour at 60°C. Cool and neutralize with 0.1 M NaOH before diluting to volume with diluent.
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Base Hydrolysis: Dissolve 25 mg of rabeprazole sodium in a 50 mL flask with 10 mL of diluent and 5 mL of 0.1 M NaOH. Reflux for 30 minutes at 60°C. Cool and neutralize with 0.1 M HCl before diluting to volume with diluent.
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Oxidative Degradation: Dissolve 25 mg of rabeprazole sodium in a 50 mL flask with 10 mL of diluent and 3 mL of 3% hydrogen peroxide. Keep at room temperature for 30 minutes, then dilute to volume with diluent.[1]
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Thermal Degradation: Place the solid drug powder in a petri dish and expose it to a temperature of 105°C for 24 hours. Then, prepare a sample solution at the target concentration.
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Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light for an appropriate duration (e.g., as per ICH Q1B guidelines). Then, prepare a sample solution.
Visualizations
Caption: Workflow for Rabeprazole Impurity Analysis by HPLC.
Caption: Logic Diagram for Troubleshooting HPLC Issues.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. wjpps.com [wjpps.com]
- 11. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming co-elution of rabeprazole sulfone and thioether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of rabeprazole sulfone and rabeprazole thioether during analytical experiments.
Troubleshooting Guide: Overcoming Co-elution
Co-elution, the failure of a chromatographic system to separate two or more compounds, can lead to inaccurate quantification and identification. This guide provides a systematic approach to resolving the co-elution of rabeprazole sulfone and rabeprazole thioether.
dot
Caption: Troubleshooting workflow for resolving co-elution.
Step 1: Initial Assessment and Mobile Phase Optimization
Issue: Peaks for rabeprazole sulfone and thioether are not baseline separated.
Possible Causes & Solutions:
-
Incorrect Mobile Phase Composition: The solvent strength of your mobile phase may not be optimal for separating these two closely related compounds.
-
Troubleshooting:
-
Adjust Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic content can increase retention times and potentially improve resolution.
-
Change Organic Solvent: If using methanol, consider switching to acetonitrile or vice versa. The difference in solvent selectivity can alter the elution order and improve separation.
-
-
-
Inappropriate pH of the Mobile Phase: The ionization state of the analytes can significantly impact their retention on a reversed-phase column.
-
Troubleshooting:
-
Adjust pH: Modify the pH of your aqueous buffer. For rabeprazole and its impurities, a mobile phase with a basic pH is often used to prevent degradation of the acid-labile parent drug.[1] Experiment with small pH adjustments (e.g., ± 0.2 pH units) around your current method's pH.
-
-
Step 2: Stationary Phase and Temperature Considerations
Issue: Mobile phase adjustments do not resolve the co-elution.
Possible Causes & Solutions:
-
Insufficient Selectivity of the HPLC Column: The current stationary phase may not provide the necessary chemical interactions to differentiate between the sulfone and thioether.
-
Troubleshooting:
-
Change Column Chemistry: Switch to a column with a different stationary phase. If you are using a standard C18 column, consider a C18 column from a different manufacturer with different bonding technology, or a phenyl-hexyl column to introduce different (pi-pi) interactions.
-
-
-
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Troubleshooting:
-
Adjust Column Temperature: Investigate the effect of column temperature on the separation. Try decreasing the temperature in increments of 5°C. Lower temperatures often increase retention and can enhance resolution.
-
-
Step 3: Advanced Chromatographic Techniques
Issue: Co-elution persists despite changes to mobile and stationary phases.
Possible Causes & Solutions:
-
Isocratic Elution Limitations: An isocratic method may not have the power to resolve closely eluting peaks.
-
Troubleshooting:
-
Implement a Gradient: Develop a gradient elution method. A shallow gradient with a slow increase in the organic solvent concentration can effectively separate closely eluting compounds.
-
-
-
Insufficient Efficiency of HPLC System: A standard HPLC system may not provide the plate count needed for this separation.
-
Troubleshooting:
-
Switch to UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems with sub-2 µm particle columns offer significantly higher efficiency and resolution, which can often resolve co-eluting peaks.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical structures of rabeprazole sulfone and thioether?
A1: Rabeprazole thioether is a metabolite of rabeprazole, while rabeprazole sulfone is an oxidized form. Their structures are very similar, which contributes to the difficulty in their chromatographic separation.
dot
Caption: Relationship between Rabeprazole and its impurities.
Q2: What are the common analytical techniques used to separate rabeprazole sulfone and thioether?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.[3][4] Methods often employ a C18 column with a mobile phase consisting of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol.[3][5] UV detection is typically set around 280-288 nm.[4][6]
Q3: Can I use a mass spectrometer (MS) to overcome co-elution?
A3: While MS detection will not chromatographically separate the co-eluting compounds, it can differentiate them based on their mass-to-charge ratio (m/z). Rabeprazole sulfone (C18H21N3O4S) has a molecular weight of approximately 375.45 g/mol , while rabeprazole thioether (C18H21N3O2S) has a molecular weight of about 343.4 g/mol .[][8][9][10] This mass difference allows for their individual quantification even if they co-elute.
Q4: Are there any published methods that successfully separate these two compounds?
A4: Yes, several studies have reported successful separation. For instance, a method using a C18 column with a gradient elution of a phosphate buffer and acetonitrile has been shown to be effective.[4][11] Another approach utilizes a Chiral CD-Ph column with a mobile phase of 0.5 M NaClO4-acetonitrile (6:4, v/v).[12]
Experimental Protocols
Protocol 1: RP-HPLC Method with Gradient Elution
This protocol is based on established methods for the separation of rabeprazole and its impurities.[4][11]
dot
References
- 1. ijesrr.org [ijesrr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Rabeprazole Sulfone | C18H21N3O4S | CID 11740183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 12. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Rabeprazole Impurity Separation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for selecting the optimal mobile phase for rabeprazole impurity separation. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to consider when selecting a mobile phase for rabeprazole impurity analysis?
A1: The pH of the aqueous portion of the mobile phase is the most critical parameter. Rabeprazole is known to be unstable and rapidly degrades in acidic conditions.[1] Therefore, maintaining a neutral to slightly alkaline pH is crucial for accurate and reproducible results. Most successful separations utilize phosphate or ammonium acetate buffers with a pH between 6.4 and 7.6.[2][3][4][5]
Q2: Which organic modifiers are most effective for separating rabeprazole from its impurities?
A2: Acetonitrile and methanol are the most commonly used organic modifiers. Often, a combination of both is employed in a gradient elution to achieve a comprehensive separation of all known process-related and degradation impurities.[6][7] The choice between acetonitrile and methanol, and their ratio, will depend on the specific impurities being targeted and the column chemistry.
Q3: Is an isocratic or gradient elution method preferred for rabeprazole impurity profiling?
A3: A gradient elution is generally preferred and more commonly reported for the separation of rabeprazole and its numerous impurities.[2][3][7][8][9] Due to the range of polarities among the parent drug and its related substances, a gradient program allows for better resolution and elution of all compounds within a reasonable run time.
Q4: What type of HPLC column is recommended?
A4: Reversed-phase C18 columns are the standard for rabeprazole impurity analysis. Several specific columns have been successfully used, including Waters Symmetry Shield RP18, Phenomenex C18, and Prontosil Kromabond C18.[2][3][6][7] The choice of a specific C18 column can influence selectivity, so it is advisable to screen a few different brands if optimal separation is not achieved.
Q5: What is the typical detection wavelength for rabeprazole and its impurities?
A5: The UV detection wavelength is typically set between 280 nm and 285 nm, as this range provides good sensitivity for both rabeprazole and its common impurities.[2][3][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) for Rabeprazole | Secondary interactions with residual silanols on the column packing. | Increase the ionic strength of the buffer. Add a competing amine, such as triethylamine (0.1%), to the mobile phase to mask silanol groups.[2][3] Ensure the mobile phase pH is appropriate. |
| Inadequate Separation of Critical Impurity Pairs | Suboptimal mobile phase composition or gradient slope. | Modify the organic modifier ratio (acetonitrile vs. methanol). Adjust the gradient profile, making the initial part shallower to improve the resolution of early eluting peaks. Experiment with a different C18 column from another manufacturer to alter selectivity. |
| Rabeprazole Degradation During Analysis | Mobile phase pH is too acidic. | Ensure the buffer is correctly prepared and the final pH of the mobile phase is in the neutral to slightly alkaline range (pH 6.4-7.6).[1][4] Prepare solutions fresh and consider refrigerating samples before injection.[10] |
| Retention Time Shifts | Inconsistent mobile phase preparation, column temperature fluctuations, or column aging. | Prepare mobile phase fresh daily and ensure accurate pH measurement. Use a column oven to maintain a constant temperature (e.g., 30°C or 35°C).[6] Implement a column washing procedure after each sequence and monitor column performance with a system suitability standard. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample diluent. | Filter all mobile phase components through a 0.45 µm or 0.2 µm filter.[4] Use high-purity solvents (HPLC grade). Run blank gradients to identify the source of contamination. |
Experimental Protocols
Below are summaries of successfully implemented HPLC methods for rabeprazole impurity separation, presented for comparative purposes.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm)[2][3] | Phenomenex C18 (250 x 4.6 mm, 5.0 µm)[6] | Prontosil Kromabond 100-5-C18 (250 x 4.6 mm, 5µ)[7] |
| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine, pH 6.4, and Acetonitrile (90:10 v/v)[2][3] | 0.02M K2HPO4 | 0.01 M KH2PO4, pH adjusted to 6.6-7.0 with Triethylamine[7] |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v)[2][3] | Acetonitrile | Acetonitrile and Methanol (95:5)[7] |
| Mobile Phase C | Not specified | Methanol | Not specified |
| Elution Mode | Gradient[2][3] | Gradient[6] | Gradient[7] |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection | UV at 280 nm[2][3] | UV at 285 nm[6] | UV at 280 nm[7] |
| Column Temp. | Not specified | 30°C[6] | 30°C[7] |
Visualized Workflows
Caption: Experimental workflow for rabeprazole impurity analysis.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jocpr.com [jocpr.com]
- 8. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Improving Recovery of Desmethyl Rabeprazole Thioether from Biological Matrices
Welcome to the technical support center for the analysis of desmethyl rabeprazole thioether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve high recovery of this key metabolite from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors, primarily related to its physicochemical properties and stability. The most common issues include:
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Analyte Instability: The parent drug, rabeprazole, is known to be unstable in acidic conditions and can degrade to rabeprazole thioether.[1][2] This suggests that the desmethyl thioether metabolite may also exhibit pH-dependent instability. Maintaining a neutral to alkaline pH during sample collection, storage, and extraction is crucial.
-
Suboptimal Extraction Method: The choice of extraction technique and the parameters used are critical. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective, but the sorbent, solvents, and pH must be optimized for this compound.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process and the final analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.
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Improper Sample Handling and Storage: Degradation can occur if samples are not handled and stored correctly. This includes exposure to acidic conditions or prolonged storage at inappropriate temperatures.
Q2: What is the recommended pH for sample handling and extraction?
Given that rabeprazole is labile in acidic environments, it is recommended to maintain a neutral to alkaline pH throughout the sample handling and extraction process to ensure the stability of its metabolites.[1][2] For plasma samples, collection in tubes containing an anticoagulant and a pH stabilizer is advisable. During extraction, buffering the sample to a pH above 7.0 is a common strategy.
Q3: Which extraction method, SPE or LLE, is better for this compound?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used for the extraction of rabeprazole and its metabolites from biological matrices.[3][4]
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SPE often provides cleaner extracts and can offer high recovery. A study using an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge for the extraction of rabeprazole and its metabolites from human plasma reported a recovery of over 91.8%.[3] This type of sorbent is a good starting point for this compound due to its broad applicability.
-
LLE is a simpler technique that can also yield good recovery. A method using a mixture of diethyl ether and dichloromethane (9:1, v/v) for the extraction of rabeprazole and rabeprazole thioether from plasma reported recoveries of 78.0% and 88.3%, respectively.[4]
The choice between SPE and LLE will depend on the specific requirements of your assay, such as desired sample cleanliness, throughput, and available equipment.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects can significantly impact the accuracy and precision of your results. To minimize them:
-
Optimize Sample Cleanup: A more rigorous extraction method, such as SPE, can help to remove interfering matrix components.
-
Chromatographic Separation: Ensure that your HPLC or UHPLC method provides good separation between this compound and any co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during both the extraction and ionization processes.
-
Matrix-Matched Calibration Curves: Preparing your calibration standards in the same biological matrix as your samples can help to correct for matrix effects.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Action |
| Analyte is found in the flow-through during sample loading. | Sorbent is not properly conditioned or has dried out. | Ensure the sorbent is properly conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution that mimics the sample's pH. Do not allow the sorbent to dry out before loading the sample. |
| Sample pH is not optimal for retention. | Adjust the pH of the sample to ensure the analyte is in a state that will be retained by the sorbent. For a reversed-phase sorbent, a neutral to slightly alkaline pH is likely optimal for this compound. | |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte is lost during the wash step. | Wash solvent is too strong. | Use a weaker wash solvent (i.e., a lower percentage of organic solvent) to remove interferences without eluting the analyte of interest. |
| Analyte is not completely eluted from the sorbent. | Elution solvent is too weak. | Increase the strength of the elution solvent by increasing the percentage of the organic component. The addition of a small amount of a modifier (e.g., ammonium hydroxide for a basic compound on a reversed-phase sorbent) can also improve elution. |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete elution of the analyte from the sorbent. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Action |
| Analyte remains in the aqueous phase. | Extraction solvent polarity is not optimal. | Select an extraction solvent with a polarity that is appropriate for this compound. Based on its structure, a moderately polar solvent or a mixture of solvents may be effective. A mixture of diethyl ether and dichloromethane has been shown to be effective for the related thioether metabolite.[4] |
| pH of the aqueous phase is not optimal. | Adjust the pH of the sample to ensure the analyte is in a neutral form, which will favor its partitioning into the organic solvent. A pH above the pKa of the benzimidazole nitrogen is recommended. | |
| Emulsion formation between the aqueous and organic layers. | High concentration of lipids or proteins in the sample. | Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. You can also try adding salt to the aqueous phase or using a different extraction solvent. |
| Analyte degradation during extraction. | Exposure to acidic conditions or prolonged extraction time. | Ensure the pH of the sample is maintained at a neutral or alkaline level throughout the extraction process. Minimize the extraction time where possible. Adding an antioxidant to the collection tube may also be beneficial. To prevent further degradation after extraction, samples can be dissolved in 0.1% methanolic diethylamine.[5] |
Quantitative Data Summary
The following tables summarize recovery data for rabeprazole and its metabolites from published methods. While specific recovery data for this compound from plasma is limited in the reviewed literature, the data for the parent drug and the thioether metabolite provide a strong indication of the expected performance of these methods.
Table 1: Solid-Phase Extraction (SPE) Recovery Data
| Analyte(s) | Biological Matrix | SPE Sorbent | Elution Solvent | Mean Recovery (%) | Reference |
| Rabeprazole and its metabolites (thioether and sulfone) | Human Plasma | Oasis HLB | Not specified | >91.8 | [3] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery Data
| Analyte(s) | Biological Matrix | Extraction Solvent | Mean Recovery (%) | Reference |
| Rabeprazole | Human Plasma | Diethyl ether-dichloromethane (9:1, v/v) | 78.0 | [4] |
| Rabeprazole Thioether | Human Plasma | Diethyl ether-dichloromethane (9:1, v/v) | 88.3 | [4] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a method with high recovery for rabeprazole and its metabolites.[3]
-
Sample Pre-treatment: To 100 µL of human plasma, add an appropriate internal standard.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Detailed Methodology: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method developed for rabeprazole and its thioether metabolite.[4]
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
pH Adjustment: Add a small volume of a suitable buffer to adjust the sample pH to a neutral or slightly alkaline value.
-
Extraction: Add 5 mL of diethyl ether-dichloromethane (9:1, v/v), vortex for 2 minutes, and then centrifuge at 3000 x g for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
dealing with rabeprazole degradation in acidic conditions during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with rabeprazole degradation, particularly in acidic conditions, during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is rabeprazole prone to degradation in acidic conditions?
A1: Rabeprazole sodium is a proton pump inhibitor that is highly unstable in acidic environments.[1][2] Its chemical structure, specifically the benzimidazole ring system, is susceptible to acid-catalyzed degradation, leading to the formation of various degradation products.[1][3] This instability is a critical factor to consider during the development of analytical methods and pharmaceutical formulations.
Q2: What are the primary degradation products of rabeprazole in acidic conditions?
A2: Forced degradation studies have shown that rabeprazole degrades significantly under acid hydrolysis.[4] The major degradation products identified include rabeprazole thioether.[3] Other impurities have also been characterized using techniques like HPLC-hyphenated mass spectrometry and NMR.[5]
Q3: How can I prevent the degradation of rabeprazole during sample preparation for analysis?
A3: To minimize degradation, it is crucial to control the pH of your sample solutions. Whenever possible, prepare and store rabeprazole solutions in alkaline conditions (pH > 8.0), as it is more stable under these circumstances.[1][2] For analyses requiring acidic media, sample preparation should be performed rapidly and at low temperatures to reduce the extent of degradation. The use of a neutralizing agent, such as sodium hydroxide, immediately after acid exposure can also help to stabilize the sample.[4]
Q4: What analytical techniques are suitable for analyzing rabeprazole in the presence of its degradation products?
A4: Several analytical methods can be employed to separate and quantify rabeprazole from its degradants. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for this purpose.[4][6] Spectrophotometric methods have also been developed, which can determine rabeprazole content in the presence of its acid-induced degradation products.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no rabeprazole peak observed in chromatogram. | Complete degradation of rabeprazole due to prolonged exposure to acidic conditions. | 1. Immediately neutralize the sample with a base (e.g., 0.1 M NaOH) after acid treatment.[4]2. Reduce the incubation time and temperature during forced degradation studies.[4]3. Prepare samples in a diluent with a pH above 8.0.[2] |
| Poor peak shape or resolution between rabeprazole and its degradation products. | Inappropriate mobile phase composition or column selection in HPLC/UPLC. | 1. Optimize the mobile phase pH and organic solvent ratio. A mobile phase of ammonium acetate buffer (pH 7.0) and acetonitrile has been shown to be effective.[9]2. Use a high-resolution column, such as a C18 column, for better separation.[4][10] |
| Inconsistent or non-reproducible analytical results. | Ongoing degradation of rabeprazole in the prepared sample solution. | 1. Analyze samples immediately after preparation.2. Store prepared samples at a low temperature (e.g., 2-8 °C) and protect them from light to minimize further degradation.[1] |
| Interference from excipients in formulated products. | Co-elution of formulation excipients with rabeprazole or its degradants. | 1. Perform a thorough method validation including specificity studies with placebo samples.2. Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering excipients. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies on Rabeprazole Sodium
| Stress Condition | Conditions | Observation | Major Impurities/Degradants | Total Impurities (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | Significant degradation | Imp-5 (1.23%), Unknown degradant at RRT 0.75 (2.06%) | 6.52 | [4] |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 h | Very unstable | Imp-5 (2.41%), Unknown degradant at RRT 0.75 (4.61%) | 12.01 | [4] |
| Oxidative Degradation | 1% H₂O₂ at room temp for 30 min | Labile to oxidative stress | Imp-4 (3.27%), Unknown degradant at RRT 0.20 (1.07%) | 8.50 | [4] |
| Thermal Degradation | 105°C for 18 h | Significant degradation | Imp-7 (0.52%), Unknown degradant at RRT 2.08 (1.63%) | 5.33 | [4] |
| Hydrolytic Degradation | Water at 60°C for 3 h | Significant degradation | Imp-6 (2.01%), Unknown degradant at RRT 0.75 (0.27%) | 4.07 | [4] |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is adapted from a validated stability-indicating RP-HPLC method.[4]
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Sample Preparation: Transfer tablet powder equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask.
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Acid Treatment: Add 10 mL of diluent and 3 mL of 0.1 M HCl. Mix thoroughly to dissolve the contents.
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Incubation: Place the flask in a water bath maintained at 60°C for 45 minutes.
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Neutralization: After incubation, remove the flask and allow it to cool to room temperature. Add 3 mL of 0.1 M NaOH to neutralize the solution.
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Final Dilution: Make up the volume to 50 mL with the diluent and mix well.
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Analysis: Inject the sample into the HPLC system for analysis.
Protocol 2: RP-HPLC Method for Rabeprazole and its Degradation Products
This method is suitable for the separation and quantification of rabeprazole in the presence of its degradation products.[4]
-
Chromatographic System:
-
Column: YMC Pack C18, 150 mm × 4.6 mm, 5 μm
-
Mobile Phase: A mixture of a suitable buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution to ensure the system is operating correctly.
-
Analysis: Inject the prepared samples and standards into the chromatograph and record the chromatograms.
Visualizations
Caption: Workflow for forced degradation and analysis of rabeprazole.
Caption: Troubleshooting logic for rabeprazole analysis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemometric determination of rabeprazole sodium in presence of its acid induced degradation products using spectrophotometry, polarography and anodic voltammetry at a glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of gradient elution for rabeprazole and its related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of rabeprazole, providing potential causes and solutions to help you resolve them efficiently.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. 3. Column Degradation: The stationary phase is worn out or contaminated. 4. Secondary Silanol Interactions: Residual silanols on the silica backbone interacting with the analyte. 5. Incorrect pH of Mobile Phase: The pH is not optimal for keeping rabeprazole in a single ionic state. | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. 2. Use Mobile Phase as Diluent: Whenever possible, dissolve the sample in the initial mobile phase. 3. Wash or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. 4. Adjust Mobile Phase pH: Lower the pH to suppress silanol activity or use a column with better end-capping. 5. Optimize Buffer pH: Adjust the mobile phase pH. For rabeprazole, a pH around 6.5 has been shown to be effective.[1] |
| Inconsistent Retention Times | 1. Pump or Mixer Issues: The HPLC pump is not delivering a consistent mobile phase composition.[2] 2. Incomplete Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase between runs. 3. Temperature Fluctuations: The column temperature is not stable.[3] 4. Mobile Phase Preparation: Inconsistent preparation of the mobile phase from batch to batch. | 1. Prime and Purge Pump: Purge the pump to remove air bubbles and ensure proper solvent delivery. If the problem continues, service the pump.[3] 2. Increase Equilibration Time: Extend the post-run equilibration time to ensure the column returns to initial conditions. 3. Use a Column Oven: Maintain a constant and stable column temperature.[4] 4. Ensure Consistent Preparation: Use precise measurements and the same procedure for preparing the mobile phase for every run. |
| Poor Resolution | 1. Gradient is Too Steep: The organic composition of the mobile phase increases too quickly, causing compounds to elute too close together.[5][6] 2. Inappropriate Mobile Phase: The chosen solvents (e.g., acetonitrile vs. methanol) or pH are not optimal for separating rabeprazole from its impurities. 3. Column Efficiency is Low: The column is old or has been fouled. | 1. Optimize Gradient Slope: Make the gradient shallower (increase the gradient time).[5] You can also introduce isocratic hold steps at certain points in the gradient to improve the separation of specific peaks.[5] 2. Change Mobile Phase Composition: Try a different organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase.[7][8] 3. Check Column Performance: Test the column efficiency. If it is low, clean or replace the column. |
| Baseline Drift or Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents, especially water, can accumulate on the column and elute during the gradient.[3] 2. Incomplete Elution: A previous sample was not fully eluted from the column. 3. UV-Absorbing Additives: The concentration of a UV-absorbing component (like TFA or a buffer salt) is not balanced between mobile phase A and B. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. Running a blank gradient can help identify if the mobile phase is the source of contamination.[9] 2. Implement a Wash Step: Add a high-organic wash step at the end of the gradient to clean the column after each injection. 3. Balance Mobile Phase Absorbance: Adjust the concentration of the UV-absorbing additive in both mobile phase components to minimize baseline drift. |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. 2. Buffer Precipitation: The buffer has precipitated in the mobile phase, often due to high organic solvent concentration. 3. System Blockage: There is a blockage somewhere in the HPLC system (tubing, injector, etc.).[3] | 1. Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[10] Use a guard column to protect the analytical column.[2] 2. Check Buffer Solubility: Ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient. A lower buffer concentration (5-20 mM) is often sufficient. 3. Isolate the Source: Disconnect components sequentially (starting from the detector and moving backward) to identify the location of the blockage.[3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in gradient elution HPLC.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for a gradient elution method for rabeprazole and its related compounds?
A good starting point, often called a "scouting gradient," is a broad linear gradient, for example, from 5% to 95% organic solvent over 20-30 minutes.[9] This helps to determine the approximate elution times of the main peak and its impurities, which can then be used to create a more optimized, targeted gradient.[9]
Q2: Which organic solvent is better for rabeprazole analysis, acetonitrile or methanol?
Both acetonitrile and methanol are commonly used. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency.[2] However, the choice can affect the selectivity and resolution between rabeprazole and its impurities.[2] It is often beneficial to test both during method development to see which provides a better separation profile for your specific set of related compounds.
Q3: How critical is the pH of the mobile phase?
The pH is very critical. Rabeprazole is more stable under basic conditions and degrades in acidic environments.[1] For reversed-phase HPLC, a buffer is necessary to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes. A phosphate buffer with a pH adjusted to around 6.4 or 6.5 is often used effectively.[1][11]
Q4: How do I perform forced degradation studies for rabeprazole?
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[11] Rabeprazole should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl at 60°C), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 1-3% H₂O₂), thermal stress (e.g., 105°C), and photolytic degradation.[11][12] The method must be able to resolve the degradation products from the main rabeprazole peak and its known impurities.[11]
Q5: What type of column is recommended for analyzing rabeprazole and its impurities?
A C18 column is the most common choice for rabeprazole analysis.[4][13] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size, which provides a good balance of efficiency and backpressure.[4][11] Columns with high-purity silica and robust end-capping are preferred to minimize peak tailing.
Summary of Chromatographic Conditions
The table below summarizes various published gradient elution conditions for the analysis of rabeprazole and its related compounds, providing a comparative overview for method development.
| Parameter | Method 1[11] | Method 2[4] | Method 3[1] |
| Column | Waters Symmetry Shield RP18, 250 x 4.6 mm, 5 µm | Phenomenex C18, 250 x 4.6 mm, 5.0 µm | Lichrosphere 100 RP-C8, 100 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer + 0.1% triethylamine, pH 6.4 : Acetonitrile (90:10 v/v) | 0.02M K₂HPO₄ | 0.1M Sodium Phosphate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) | Acetonitrile : Methanol (5:10 v/v) | Acetonitrile |
| Gradient Program | Time(min)-%B: 0-25, 10-35, 25-65, 30-75, 40-75, 42-25, 45-25 | Time(min)-%A-%B-%C: 0-85-5-10, 10-60-30-10, 15-30-60-10, 25-30-60-10, 35-85-5-10, 40-85-5-10 | Isocratic: Buffer : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 280 nm | 285 nm | 285 nm |
| Column Temperature | Not Specified | 30°C | Not Specified |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the analysis of rabeprazole and its related compounds, synthesized from validated methods.[11]
1. Preparation of Solutions
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Mobile Phase A (Aqueous): Prepare a 0.025 M solution of potassium dihydrogen orthophosphate (KH₂PO₄). Add 0.1% v/v of triethylamine. Adjust the pH to 6.4 using orthophosphoric acid. Mix this buffer with acetonitrile in a 90:10 v/v ratio. Filter through a 0.45 µm membrane filter and degas.[11]
-
Mobile Phase B (Organic): Mix acetonitrile and HPLC-grade water in a 90:10 v/v ratio. Filter and degas.[11]
-
Diluent: Prepare a mixture of water and acetonitrile in a 50:50 v/v ratio.
-
Standard Solution: Accurately weigh and transfer about 25 mg of Rabeprazole Sodium working standard into a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. Further dilute as needed to reach the desired concentration (e.g., 500 µg/mL for the main analyte and 1.5 µg/mL for impurities).[11]
-
Sample Solution: For a tablet dosage form, weigh and crush a number of tablets. Transfer a quantity of powder equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume.[11] Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic System and Conditions
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 μm particle size.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 280 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.[4]
3. Gradient Elution Program
The following gradient program is effective for separating rabeprazole from its seven known process-related impurities and degradation products.[11]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 10.0 | 65 | 35 |
| 25.0 | 35 | 65 |
| 30.0 | 25 | 75 |
| 40.0 | 25 | 75 |
| 42.0 | 75 | 25 |
| 45.0 | 75 | 25 |
4. System Suitability
Before sample analysis, perform system suitability tests. Inject the standard solution multiple times (e.g., five replicates). The %RSD for the rabeprazole peak area should be not more than 2.0%. The resolution between rabeprazole and its closest eluting impurity should be greater than 1.5.[4] The tailing factor for the rabeprazole peak should be less than 2.0.[11]
References
- 1. japsonline.com [japsonline.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 8. wjpps.com [wjpps.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. wjpmr.com [wjpmr.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Rabeprazole Impurities: HPLC vs. UPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the validation of analytical procedures used to determine the impurities in rabeprazole. The data and protocols presented are synthesized from peer-reviewed studies to offer an objective overview for professionals in drug development and quality control.
Executive Summary
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like rabeprazole is critical for ensuring drug safety and efficacy. Both HPLC and UPLC are powerful chromatographic techniques for this purpose. Generally, UPLC methods offer significant advantages in terms of speed, sensitivity, and resolution, leading to higher throughput and reduced solvent consumption. However, HPLC remains a robust and widely accessible technique suitable for many quality control applications. This guide will delve into the quantitative performance and experimental protocols of both methods.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for representative HPLC and UPLC methods for the analysis of rabeprazole impurities. Data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Analysis Time | ~30 minutes | < 10 minutes | Faster run times, higher throughput |
| Resolution | Good | Excellent | Better separation of closely eluting impurities |
| Sensitivity (LOD/LOQ) | Higher LOD/LOQ values | Lower LOD/LOQ values | Ability to detect and quantify trace-level impurities |
| Solvent Consumption | Higher | Significantly Lower | Reduced operational costs and environmental impact |
| System Backpressure | Lower | Higher | Requires specialized instrumentation |
Table 2: Quantitative Validation Data for Rabeprazole Impurities
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity (Correlation Coefficient, r²) | > 0.99 for all impurities | > 0.999 for all impurities |
| Accuracy (% Recovery) | 92.0% - 109.1%[1] | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.015 - 0.02 µg/mL[2] | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.06 µg/mL[2] | ~0.03 µg/mL |
Experimental Protocols
Below are detailed methodologies for representative HPLC and UPLC methods for the analysis of rabeprazole and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is a stability-indicating assay for the determination of process-related and degradation impurities of rabeprazole.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH 6.4) and acetonitrile (90:10 v/v).[1]
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).[1]
-
Gradient Elution: A suitable gradient program to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[2]
Ultra-Performance Liquid Chromatography (UPLC) Method
This method provides a rapid and sensitive analysis of rabeprazole and its related substances.
-
Chromatographic System: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: Phosphate buffer (pH 6.5) and acetonitrile (80:20 v/v).[3]
-
Mobile Phase B: Phosphate buffer (pH 6.5) and acetonitrile (20:80 v/v).[3]
-
Gradient Elution: A gradient program designed for rapid separation.
-
Flow Rate: 0.45 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 2 µL.[3]
-
Column Temperature: 25°C.[3]
Mandatory Visualization
The following diagrams illustrate the relationship between rabeprazole and its key impurities, as well as a typical experimental workflow for method validation.
Caption: Relationship between Rabeprazole and its key impurities.
Caption: Experimental workflow for analytical method validation.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development and Validation of a UPLC Method by the QbD-Approach for the Estimation of Rabeprazole and Levosulpiride from Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desmethyl Rabeprazole Thioether and Rabeprazole Sulfone as Metabolic Markers for Rabeprazole Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key metabolites of the proton pump inhibitor rabeprazole: desmethyl rabeprazole thioether and rabeprazole sulfone. An understanding of these metabolites is crucial for assessing drug metabolism, particularly in the context of pharmacogenetic variability related to cytochrome P450 enzymes. This document outlines their formation pathways, their utility as metabolic markers, and the experimental protocols for their quantification, supported by available quantitative data.
Introduction to Rabeprazole Metabolism
Rabeprazole, a second-generation proton pump inhibitor, is primarily metabolized in the liver through both non-enzymatic and enzymatic pathways. A substantial portion of rabeprazole undergoes a non-enzymatic reduction to form rabeprazole thioether.[1][2][3][4] The remaining parent drug is metabolized by cytochrome P450 (CYP) enzymes, principally CYP2C19 and CYP3A4.[1][2][3][4] The activity of these enzymes, particularly the genetically polymorphic CYP2C19, can significantly influence the plasma concentrations of rabeprazole and its metabolites, leading to inter-individual variations in drug response.[2][3][5]
Metabolic Pathways and Formation of Key Metabolites
The metabolic fate of rabeprazole leads to the formation of several metabolites, with this compound and rabeprazole sulfone serving as important indicators of specific enzyme activity.
This compound: This metabolite is primarily formed through the further metabolism of rabeprazole thioether. The conversion of rabeprazole thioether to this compound is mainly catalyzed by CYP2C19, with some contribution from CYP2D6.[1][5][6] An alternative pathway involves the initial demethylation of rabeprazole by CYP2C19, followed by a non-enzymatic conversion to this compound.[1] Due to its primary dependence on CYP2C19 for its formation, this compound is a potential biomarker for CYP2C19 activity in individuals taking rabeprazole.
Rabeprazole Sulfone: In contrast, rabeprazole sulfone is formed through the oxidation of rabeprazole, a reaction catalyzed by the CYP3A4 enzyme.[3][7] As such, the levels of rabeprazole sulfone can serve as a marker for CYP3A4-mediated metabolism of rabeprazole.
The following diagram illustrates the metabolic pathways of rabeprazole.
Quantitative Data: A Comparison of Metabolite Levels
The genetic polymorphism of CYP2C19 leads to different metabolic phenotypes, primarily classified as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), and Extensive Metabolizers (EMs). Individuals who are PMs have a reduced capacity to metabolize CYP2C19 substrates, which can lead to higher plasma concentrations of the parent drug and altered metabolite profiles.
While direct comparative data for both this compound and rabeprazole sulfone across different CYP2C19 genotypes is limited in publicly available literature, a study by Lai et al. (2005) provides valuable quantitative data on the area under the plasma concentration-time curve (AUC) for rabeprazole thioether in CYP2C19 PMs versus EMs.
| Metabolite | CYP2C19 Phenotype | Mean AUC (ng·hr/mL) ± SD | Fold Difference (PM vs. EM) |
| Rabeprazole Thioether | Poor Metabolizers (PM) | 1703 ± 432 | 3.0 |
| Extensive Metabolizers (EM) | 561 ± 358 | ||
| Rabeprazole Sulfone | Data not available | - | - |
| This compound | Data not available | - | - |
Data extracted from Lai et al., 2005. The study investigated the pharmacokinetics of rabeprazole and rabeprazole thioether after multiple doses.
Experimental Protocols
The quantification of rabeprazole and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. Below are detailed methodologies for key experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of rabeprazole and its metabolites in human plasma.[4]
Objective: To extract rabeprazole, rabeprazole thioether, and rabeprazole sulfone from human plasma.
Materials:
-
Oasis HLB SPE cartridges
-
Human plasma samples
-
Internal standard (e.g., omeprazole-thioether)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Centrifuge
-
Evaporator
Procedure:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of human plasma, add the internal standard. Vortex mix and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for HPLC analysis.
Analytical Method: HPLC-MS/MS for Simultaneous Quantification
The following is a general procedure based on established methods for the analysis of rabeprazole and its metabolites.[1]
Objective: To simultaneously quantify rabeprazole, rabeprazole thioether, this compound, and rabeprazole sulfone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral column (e.g., Chiral-HSA) for enantiomeric separation if required
Chromatographic Conditions:
-
Mobile Phase A: 10 mmol/L ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 25 - 40°C
-
Injection Volume: 5 - 20 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. For example:
-
Rabeprazole: [M+H]+ → specific product ion
-
Rabeprazole Thioether: [M+H]+ → specific product ion
-
This compound: [M+H]+ → specific product ion
-
Rabeprazole Sulfone: [M+H]+ → specific product ion
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of each metabolite in the unknown samples by interpolating their peak area ratios from the respective calibration curves.
The following diagram outlines a general experimental workflow for the analysis of rabeprazole metabolites.
Conclusion
This compound and rabeprazole sulfone are valuable metabolic markers for elucidating the pharmacokinetics of rabeprazole. The formation of this compound is predominantly dependent on CYP2C19 activity, making it a useful indicator for this polymorphic enzyme. Conversely, rabeprazole sulfone formation is mediated by CYP3A4. The available quantitative data for rabeprazole thioether demonstrates a significant difference in its plasma concentrations between CYP2C19 poor and extensive metabolizers. While further research is needed to provide a complete quantitative picture for this compound and rabeprazole sulfone across different genotypes, the established metabolic pathways and analytical methods provide a strong foundation for future pharmacogenetic studies of rabeprazole. Such studies are essential for personalizing drug therapy and optimizing clinical outcomes.
References
- 1. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-dependent amplified pharmacokinetic and pharmacodynamic responses of rabeprazole in cytochrome P450 2C19 poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of three proton pump inhibitors in Chinese subjects in relation to the CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects and kinetic disposition of rabeprazole in relation to CYP2C19 genotype in healthy Chinese subjects - HU - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Effect of CYP2C19 genotypes on the pharmacokinetic/pharmacodynamic relationship of rabeprazole after a single oral dose in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
A Comparative Guide to Inter-Laboratory Analysis of Rabeprazole Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in rabeprazole. While direct inter-laboratory comparison studies with shared samples are not publicly available, this document synthesizes data from various published analytical method development and validation studies. The aim is to offer a valuable resource for researchers and quality control analysts to select and implement appropriate methods for rabeprazole impurity profiling.
Comparison of Analytical Methodologies
The following table summarizes various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of rabeprazole and its related substances. This comparative overview allows for an informed selection of methodology based on specific laboratory capabilities and analytical requirements.
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC) |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1] | Prontosil Kromabond 100-5-C18 (250 x 4.6 mm, 5 µm)[2] | Acquity UPLC RP18 (100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.02M K2HPO4[1] | 0.01 M KH2PO4, pH adjusted to 6.6-7.0 with Triethylamine[2] | Information not available |
| Mobile Phase B | Acetonitrile: Methanol (85:5:10 v/v)[1] | Acetonitrile: Methanol (95:5 v/v)[2] | Information not available |
| Elution Mode | Gradient[1] | Gradient[2] | Information not available |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.4 mL/min[3] |
| Column Temperature | 30°C[1] | 30°C[2] | 25°C[3] |
| Detection Wavelength | 285 nm[1] | 280 nm[2] | 280 nm[3] |
| Detector | PDA[1] | UV[2] | PDA[3] |
Known Impurities of Rabeprazole
Several process-related impurities and degradation products of rabeprazole have been identified and characterized. A non-exhaustive list of these impurities is provided below.
| Impurity Name | Chemical Name |
| Impurity I | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole[4] |
| Impurity II | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole[4] |
| Impurity III | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole[4] |
| Impurity IV | 2-[[[4-(3-methoxypropoxy)-3-methyl] pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole[4] |
| Impurity V | 2-[[[4-methoxy-3-methyl-2-pyridinyl] methyl] sulfinyl]-1H-benzimidazole[4] |
| Impurity VI | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole[4] |
| Rabeprazole Sulphone | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[2] |
| Rabeprazole Sulphide | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole[2] |
| 1H-benzimidazole-2-thiol | 1,3-dihydro-2H-benzimidazole-2-thione[2] |
Experimental Protocols
Below is a detailed experimental protocol for a representative HPLC method for the analysis of rabeprazole impurities, based on published literature.
Objective: To separate and quantify related substances of rabeprazole in active pharmaceutical ingredients (API).
Materials and Reagents:
-
Rabeprazole Sodium Reference Standard
-
Rabeprazole Impurity Reference Standards
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Triethylamine, analytical grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Prontosil Kromabond 100-5-C18, (250 x 4.6) mm, 5µm[2].
-
Mobile Phase A: 0.01 M KH2PO4, with pH adjusted to 6.6-7.0 using Triethylamine[2].
-
Mobile Phase B: A mixture of Acetonitrile and Methanol in a 95:5 ratio[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV at 280 nm[2].
-
Column Temperature: 30°C[2].
-
Injection Volume: 20 µL.
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described above and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Rabeprazole Sodium Reference Standard and each impurity reference standard in a suitable diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the rabeprazole API sample in a suitable diluent to obtain a target concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors of rabeprazole and its impurities.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing the chromatogram with that of the standard solution.
System Suitability: The system suitability is assessed to ensure the chromatographic system is adequate for the analysis. This may include parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs.
Visualizations
The following diagrams illustrate the general workflow for rabeprazole impurity testing and the logical framework for comparing different analytical methods.
References
A Comparative Guide to the Quantification of Desmethyl Rabeprazole Thioether and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of desmethyl rabeprazole thioether, a metabolite of the proton pump inhibitor rabeprazole. The accuracy and precision of quantifying this and related analytes are critical for pharmacokinetic and drug metabolism studies. This document summarizes key performance data from various validated bioanalytical methods, offering a resource for selecting and developing appropriate analytical strategies.
Data Presentation: A Comparative Analysis of Bioanalytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of this compound and its parent compounds, rabeprazole and rabeprazole thioether, in various biological matrices. While data for this compound in human plasma is limited, information from human urine and rat plasma provides valuable insights into the achievable analytical performance.
| Analyte(s) | Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound , Rabeprazole, Rabeprazole Thioether | LC-MS/MS | Human Urine | 0.05 - 100 | 0.05 | Not explicitly stated | <4.5 (Intra- and Inter-day) | 95.4 - 99.0 | [1] |
| Desmethyl Rabeprazole Enantiomers , Rabeprazole Enantiomers, Rabeprazole Sulfoxide | Chiral LC-MS/MS | Rat Plasma | Not explicitly stated | Not explicitly stated | Validated | Validated | Validated | [2] |
| Rabeprazole, Rabeprazole Thioether | HPLC-UV | Human Plasma | 1 - 1000 (Rabeprazole), 3 - 500 (Rabeprazole Thioether) | 1 (Rabeprazole), 3 (Rabeprazole Thioether) | Not explicitly stated | <6.5 (Intra-day), <4.5 (Inter-day) for Rabeprazole; <3.6 (Intra-day), <5.3 (Inter-day) for Rabeprazole Thioether | 78.0 (Rabeprazole), 88.3 (Rabeprazole Thioether) | [3] |
| Rabeprazole | LC-MS/MS | Human Plasma | 0.2 - 200 | 0.2 | Not explicitly stated | <6.65 (Intra- and Inter-day) | Not explicitly stated | [4] |
| Rabeprazole | LC-MS/MS | Human Plasma | 50 - 2500 | 50 | Not explicitly stated | <8.2 (Intra-day), <7.53 (Inter-day) | Not explicitly stated | [5] |
| Rabeprazole | HPLC-UV | Human Plasma | 20 - 1000 | 20 | Not explicitly stated | Not explicitly stated | 72.3 | [6] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and adapting analytical methods. Below are summaries of the methodologies cited in this guide.
Method 1: LC-MS/MS for this compound in Human Urine
-
Sample Preparation: A simple dilution of the urine sample with methanol (1:3, v/v) was performed. Donepezil was used as the internal standard (IS).[1]
-
Chromatography: Separation was achieved on a Hedera ODS-2 C18 column with a mobile phase consisting of methanol and 10 mmol/L ammonium acetate solution (containing 0.05% formic acid) in a 55:45 (v/v) ratio.[1]
-
Detection: A tandem mass spectrometer was used for detection. Specific multiple reaction monitoring (MRM) transitions for this compound, rabeprazole, rabeprazole thioether, and the IS were used for quantification.[1]
Method 2: Chiral LC-MS/MS for Desmethyl Rabeprazole Enantiomers in Rat Plasma
-
Sample Preparation: A liquid-liquid extraction method was employed to prepare the plasma samples.[2]
-
Chromatography: A Chiral-AGP column (150 × 4 mm, 5 μm) was used for the chiral separation of rabeprazole and desmethyl rabeprazole enantiomers. The mobile phase consisted of a gradient of acetonitrile and 10 mmol/L ammonium acetate. For rabeprazole thioether, an Inertsil® ODS-3 column was used with an isocratic mobile phase of acetonitrile and 5 mmol/L ammonium acetate water solution (65:35, v/v).[2]
-
Detection: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode was used. MRM transitions were m/z 346.2 → 228.2 for desmethyl rabeprazole enantiomers and m/z 344.2 for rabeprazole thioether.[2]
Method 3: HPLC-UV for Rabeprazole and Rabeprazole Thioether in Human Plasma
-
Sample Preparation: Analytes were extracted from 1 mL of plasma using a diethyl ether-dichloromethane (9:1, v/v) mixture. A 5-methyl-2-[(4-(3-methoxypropoxy)-3-methyl pyridin-2-yl) methyl sulfinyl]-1H-benzimidazole was used as the internal standard.[3]
-
Chromatography: A column-switching HPLC system was utilized. A TSK-PW precolumn was used for clean-up, and a C18 Grand ODS-80TM TS analytical column was used for separation.[3]
-
Detection: An ultraviolet detector set at a wavelength of 288 nm was used for peak detection.[3]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of drug metabolites in a biological matrix using LC-MS/MS, a common and powerful technique in bioanalysis.
Caption: A generalized workflow for bioanalytical method development.
References
- 1. Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Trace Levels of Desmethyl Rabeprazole Thioether: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities and metabolites are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of desmethyl rabeprazole thioether, a metabolite of the proton pump inhibitor rabeprazole.
This document outlines the performance of different analytical techniques, supported by experimental data, to assist in selecting the most appropriate method for specific research needs.
Comparison of Analytical Methods
The choice of analytical method for detecting this compound and related compounds significantly impacts the achievable sensitivity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique in pharmaceutical analysis. However, for trace-level quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers substantially lower detection and quantification limits.
The following table summarizes the limit of quantification (LOQ) for this compound and a closely related impurity, rabeprazole thioether, using different analytical methodologies.
| Analyte | Analytical Method | Limit of Quantification (LOQ) |
| This compound | LC-MS/MS | 0.05 ng/mL |
| Rabeprazole Thioether | HPLC-UV | 0.05 µg/mL (50 ng/mL) |
As the data indicates, LC-MS/MS provides a significantly lower LOQ for this compound compared to the HPLC-UV method for the related rabeprazole thioether. This highlights the superior sensitivity of mass spectrometry-based methods for analyzing trace amounts of metabolites and impurities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific laboratory requirements.
LC-MS/MS Method for this compound in Human Urine[1]
This method is designed for the sensitive quantification of this compound in a biological matrix.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Sample Preparation: A simple dilution of the urine sample with methanol (1:3, v/v) is performed.[1]
-
Chromatographic Separation:
-
Detection: Tandem mass spectrometry.
HPLC-UV Method for Rabeprazole Impurities (including Rabeprazole Thioether)[2]
This method is suitable for the routine quality control of rabeprazole and its related impurities in pharmaceutical formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Separation:
-
Detection: UV detection at a wavelength of 280 nm.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination: The LOD and LOQ for the impurities were established at a signal-to-noise ratio of 3:1 and 10:1, respectively. This was achieved by injecting a series of diluted solutions with known concentrations.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for determining the limit of detection and quantification of a drug metabolite like this compound.
This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements for sensitivity, the nature of the sample matrix, and the intended application of the analytical results.
References
- 1. Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Rabeprazole Impurity Methods
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for analytical methods designed to detect and quantify impurities in rabeprazole, a widely used proton pump inhibitor. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating and selecting the most resilient analytical methods.
The stability and purity of rabeprazole are critical for its therapeutic efficacy and safety. Degradation or process-related impurities can compromise the drug's quality. Therefore, robust analytical methods are essential to consistently monitor these impurities. This guide delves into the critical aspects of robustness testing, offering a comparative analysis of different methodologies.
Comparative Analysis of Analytical Method Robustness
Robustness testing evaluates the reliability of an analytical method when subjected to deliberate variations in its parameters. A robust method remains unaffected by minor changes in experimental conditions, ensuring its transferability and longevity. The following tables summarize the performance of a typical stability-indicating High-Performance Liquid Chromatography (HPLC) method under various robustness challenges, as synthesized from multiple studies.[1][2][3][4]
Table 1: Influence of Varied Chromatographic Conditions on System Suitability
| Parameter | Variation | Resolution between Rabeprazole and Key Impurity* | Tailing Factor for Rabeprazole | Theoretical Plates for Rabeprazole |
| Flow Rate | 1.0 mL/min (Standard) | > 2.0 | < 1.5 | > 2000 |
| 0.8 mL/min (-0.2 mL/min) | Maintained > 2.0 | Maintained < 1.5 | Increased | |
| 1.2 mL/min (+0.2 mL/min) | Maintained > 2.0 | Maintained < 1.5 | Decreased | |
| Column Temperature | 30°C (Standard) | > 2.0 | < 1.5 | > 2000 |
| 25°C (-5°C) | Maintained > 2.0 | Maintained < 1.5 | Maintained | |
| 35°C (+5°C) | Maintained > 2.0 | Maintained < 1.5 | Maintained | |
| Mobile Phase pH | 6.4 (Standard) | > 2.0 | < 1.5 | > 2000 |
| 6.2 (-0.2) | Maintained > 2.0 | Maintained < 1.5 | Maintained | |
| 6.6 (+0.2) | Maintained > 2.0 | Maintained < 1.5 | Maintained | |
| Mobile Phase Organic Composition | Standard | > 2.0 | < 1.5 | > 2000 |
| -2% | Maintained > 2.0 | Maintained < 1.5 | Increased | |
| +2% | Maintained > 2.0 | Maintained < 1.5 | Decreased |
*Key impurity refers to the impurity that elutes closest to the main rabeprazole peak.
Table 2: Method Validation and Performance Characteristics
| Parameter | Typical Acceptance Criteria | Method Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999[5][6][7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.56% - 99.9%[6][7] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[1][7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Method dependent, typically in ng/mL range. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Method dependent, typically in µg/mL range.[5] |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for replicating and comparing results. Below are the methodologies for key experiments in robustness testing of a stability-indicating HPLC method for rabeprazole impurities.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][2][3] Rabeprazole is subjected to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat rabeprazole solution with 0.1N HCl at 60°C for 30 minutes. Neutralize the solution before injection.
-
Base Hydrolysis: Treat rabeprazole solution with 0.1N NaOH at 60°C for 15 minutes. Neutralize the solution before injection.
-
Oxidative Degradation: Treat rabeprazole solution with 3% hydrogen peroxide at room temperature for 30 minutes.[1]
-
Thermal Degradation: Expose solid rabeprazole to 105°C for 24 hours.
-
Photolytic Degradation: Expose rabeprazole solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
Chromatographic Conditions (Representative Method)
A common approach for separating rabeprazole from its impurities involves a reversed-phase HPLC system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 0.02 M KH2PO4, pH adjusted to 6.4) and a mixture of acetonitrile and water.[2][3]
-
Detection Wavelength: 285 nm.[5]
-
Column Temperature: 30°C.[5]
Robustness Testing Protocol
To assess the method's robustness, deliberately vary the chromatographic parameters one at a time.
-
Flow Rate: Vary by ±0.2 mL/min.[1]
-
Column Temperature: Vary by ±5°C.[1]
-
Mobile Phase pH: Vary by ±0.2 units.[1]
-
Organic Phase Composition: Vary the percentage of the organic solvent in the mobile phase by ±2%.
For each variation, inject a system suitability solution containing rabeprazole and its known impurities. Evaluate the system suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure they remain within the predefined acceptance criteria.
Visualizing the Workflow and Key Relationships
To better illustrate the processes involved in robustness testing, the following diagrams are provided.
Caption: Experimental workflow for robustness testing of the analytical method for rabeprazole impurities.
Caption: Logical relationships between key analytical method validation parameters.
Conclusion
The robustness of an analytical method is not merely a regulatory requirement but a cornerstone of reliable pharmaceutical quality control. The data and protocols presented in this guide demonstrate that well-developed HPLC methods for rabeprazole impurity analysis can withstand minor variations in experimental conditions, ensuring consistent and accurate results. By carefully evaluating method performance against the parameters outlined, researchers and drug development professionals can confidently select and implement analytical methods that are fit for purpose, ultimately contributing to the safety and efficacy of the final drug product. The provided visual workflows further clarify the intricate processes and interdependencies inherent in robust analytical method validation.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rabeprazole Metabolism Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of rabeprazole metabolism in various patient populations, supported by experimental data. Rabeprazole, a proton pump inhibitor (PPI), is primarily metabolized through both non-enzymatic and enzymatic pathways, with the latter involving cytochrome P450 (CYP) isoenzymes, most notably CYP2C19 and to a lesser extent, CYP3A4.[1][2] Its metabolic profile exhibits significant variability among individuals, influenced by genetic factors, age, and organ function. Understanding these differences is crucial for optimizing therapeutic strategies and ensuring patient safety.
Key Findings on Rabeprazole Metabolism
Rabeprazole's metabolism is distinguished from other PPIs by its substantial non-enzymatic conversion to rabeprazole thioether.[3] This characteristic lessens its dependence on the polymorphic CYP2C19 enzyme, leading to more predictable pharmacokinetics across different patient groups compared to other drugs in its class.[2] Nevertheless, variations in CYP2C19 activity, age-related physiological changes, and hepatic impairment can still significantly alter the drug's exposure and clearance.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of rabeprazole in different patient populations based on available experimental data.
Table 1: Influence of CYP2C19 Genotype on Rabeprazole Pharmacokinetics (Single 20 mg dose)
| Genotype | Relative Mean Plasma AUC Ratio | Relative Mean Cmax Ratio | Relative Elimination Half-life (t½) Ratio |
| Homozygous Extensive Metabolizers (homo EMs) | 1.0 | 1.0 | 1.0 |
| Heterozygous Extensive Metabolizers (hetero EMs) | 2.0[4] | 1.24[5] | 1.37[5] |
| Poor Metabolizers (PMs) | 4.3[4] | 2.04[5] | 1.85[5] |
Table 2: Pharmacokinetic Alterations in Special Patient Populations
| Patient Population | Approximate Change in Cmax | Approximate Change in AUC | Notes |
| Elderly | 60% increase[2] | Doubled[2] | After a 7-day treatment with 20 mg rabeprazole. |
| Mild to Moderate Hepatic Impairment | 50% increase[6] | Doubled[2][6] | After a single 20 mg dose. Oral clearance was 38% of that in healthy volunteers.[6] |
| End-Stage Renal Failure | No clinically significant difference[7] | No clinically significant difference[7] | Comparison between healthy volunteers and patients with renal failure. |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of rabeprazole. Below are outlines of the typical experimental protocols used.
Study of CYP2C19 Genotype Influence
A representative study investigating the impact of CYP2C19 genotype on rabeprazole pharmacokinetics typically follows a randomized, crossover, parallel-group design.[4]
-
Subject Recruitment: Healthy volunteers are recruited and their CYP2C19 genotype is determined using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP).[5] Participants are then categorized into groups such as homozygous extensive metabolizers (homo EMs), heterozygous extensive metabolizers (hetero EMs), and poor metabolizers (PMs).[5][8]
-
Drug Administration: After a baseline period, subjects receive a single oral dose of rabeprazole (e.g., 10 mg or 20 mg).[4]
-
Pharmacokinetic Analysis: Blood samples are collected at predetermined time points over 24 hours post-dose.[8] Plasma concentrations of rabeprazole are measured using a validated high-performance liquid chromatography (HPLC) method.[2][5]
-
Pharmacodynamic Assessment: In some studies, 24-hour intragastric pH is monitored to assess the pharmacodynamic effects of the different drug exposures.[4]
Studies in Special Populations (Elderly, Hepatic/Renal Impairment)
These studies generally employ a single-center, open-label design to compare the pharmacokinetics of rabeprazole in the special population group against a control group of healthy volunteers.[6]
-
Subject Selection: The patient group consists of individuals meeting specific criteria for age (e.g., elderly) or organ dysfunction (e.g., stable, compensated cirrhosis or end-stage renal failure).[6][7] A matched group of healthy volunteers serves as the control.
-
Drug Administration: A single oral dose of rabeprazole (e.g., 20 mg) is administered to all subjects.[6]
-
Blood Sampling and Analysis: Serial blood samples are collected over a 24-hour period, and plasma concentrations of rabeprazole are quantified using HPLC.[6]
-
Safety Monitoring: Adverse events, vital signs, electrocardiograms, and clinical laboratory tests are monitored throughout the study to assess the tolerability of rabeprazole.[6]
Mandatory Visualization
The following diagrams illustrate the metabolic pathways of rabeprazole and a typical experimental workflow for a pharmacokinetic study.
References
- 1. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. jwatch.org [jwatch.org]
- 5. Pharmacokinetics of three proton pump inhibitors in Chinese subjects in relation to the CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rabeprazole: pharmacokinetics in patients with stable, compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic effects and kinetic disposition of rabeprazole in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rabeprazole Metabolism by CYP Isoforms for Drug Development Professionals
An in-depth analysis of the enzymatic pathways governing rabeprazole clearance, with supporting quantitative data and detailed experimental protocols.
This guide provides a comprehensive comparison of the metabolism of rabeprazole, a widely prescribed proton pump inhibitor (PPI), by different cytochrome P450 (CYP) isoforms. For researchers, scientists, and drug development professionals, understanding the nuances of a drug's metabolic profile is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response. This document summarizes key quantitative data, outlines detailed experimental methodologies for in vitro assessment, and presents visual diagrams of the metabolic pathways and experimental workflows.
Executive Summary
Rabeprazole is distinguished from other PPIs by its unique metabolic profile, which involves both enzymatic and non-enzymatic pathways. The majority of its clearance is achieved through a non-enzymatic reduction to rabeprazole thioether.[1][2] This characteristic renders rabeprazole's pharmacokinetics less susceptible to the influence of genetic polymorphisms in CYP enzymes, particularly CYP2C19, compared to other drugs in its class.[1][2] Nevertheless, the enzymatic pathways, primarily mediated by CYP2C19 and CYP3A4, play a significant role in the overall disposition of the drug. CYP2C19 is mainly responsible for the demethylation of rabeprazole, while CYP3A4 catalyzes its sulfoxidation.[3]
Quantitative Comparison of Rabeprazole Metabolism
The following table summarizes the available quantitative data on the metabolism of rabeprazole and its primary metabolite, rabeprazole thioether, by the key CYP isoforms. A notable gap in the current literature is the absence of specific kinetic parameters (Km and Vmax) for the direct metabolism of rabeprazole to desmethylrabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A4, respectively. The data presented below pertains to the metabolism of the major non-enzymatic metabolite, rabeprazole thioether, and the overall metabolism of rabeprazole in human liver microsomes.
| Parameter | CYP2C19 | CYP3A4 | Human Liver Microsomes (Overall Enzymatic) | Reference |
| Metabolite Formed | Desmethylrabeprazole-thioether (from Rabeprazole-thioether) | (R)- and (S)-Rabeprazole (from Rabeprazole-thioether) | Thioether rabeprazole and other metabolites | |
| Km (µM) | 5.1 | Not explicitly stated for rabeprazole formation, but involved in the back-conversion of the thioether. | 10.39 µg/mL (~28.9 µM) | [4] |
| Vmax | 600 pmol/min/nmol P450 | 92 pmol/min/mg protein (for (R)-rabeprazole formation); 21 pmol/min/mg protein (for (S)-rabeprazole formation) | 5.07 µg/mL/h | [4] |
| Intrinsic Clearance (CLint) | High (calculated from Km and Vmax) | 81 nL/min/pmol P450 (for (R)-rabeprazole formation); 23 nL/min/pmol P450 (for (S)-rabeprazole formation) | Not directly provided | [4] |
Metabolic Pathways of Rabeprazole
The metabolism of rabeprazole is a multi-faceted process involving both enzymatic and non-enzymatic transformations. The following diagram, generated using the DOT language, illustrates the key metabolic pathways.
Caption: Metabolic pathways of rabeprazole.
Experimental Protocols
The following are detailed methodologies for conducting key in vitro experiments to assess the metabolism of rabeprazole by different CYP isoforms.
In Vitro Metabolism of Rabeprazole using Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of rabeprazole and identify the metabolites formed in a pooled human liver microsome (HLM) system.
Materials:
-
Rabeprazole
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of rabeprazole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the rabeprazole stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining rabeprazole and the formation of its metabolites over time.
-
-
Data Analysis:
-
Plot the concentration of rabeprazole versus time to determine the rate of metabolism.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
CYP Isoform Contribution using Recombinant Human CYP Enzymes
This protocol utilizes specific recombinant human CYP enzymes to identify which isoforms are responsible for rabeprazole metabolism.
Materials:
-
Rabeprazole
-
Recombinant human CYP isoforms (e.g., CYP2C19, CYP3A4) co-expressed with cytochrome P450 reductase
-
NADPH
-
0.1 M Phosphate buffer (pH 7.4)
-
Other reagents as listed in the HLM protocol
Procedure:
-
Incubation Setup:
-
The procedure is similar to the HLM assay, but instead of HLMs, individual recombinant CYP isoforms are used.
-
Prepare separate incubation mixtures for each CYP isoform being tested.
-
-
Reaction and Analysis:
-
Follow the incubation, sampling, quenching, and analysis steps as described in the HLM protocol.
-
-
Data Analysis:
-
Compare the rate of rabeprazole metabolism and metabolite formation across the different CYP isoforms to determine the relative contribution of each enzyme.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting in vitro metabolism studies of rabeprazole.
Caption: In vitro rabeprazole metabolism workflow.
Conclusion
The metabolism of rabeprazole is characterized by a dominant non-enzymatic pathway, which contributes to its consistent pharmacokinetic profile across individuals with varying CYP2C19 genotypes. However, the enzymatic pathways mediated by CYP2C19 and CYP3A4 remain important for the overall clearance and potential for drug interactions. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of drug metabolism and development, enabling a more thorough understanding and prediction of rabeprazole's behavior in vivo. Further research is warranted to elucidate the specific kinetic parameters of direct rabeprazole metabolism by individual CYP isoforms to complete the metabolic picture of this important therapeutic agent.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Desmethyl Rabeprazole Thioether
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyl rabeprazole thioether. The following procedures are based on best practices for similar chemical compounds and are intended to ensure a safe laboratory environment.
Summary of Key Safety Information
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2][3] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat or impervious clothing.[2][4] | Protects against contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated and ventilation is inadequate.[4][5] | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible[4].
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4].
-
Avoid the formation of dust and aerosols[1].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[1].
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place[1].
-
-
In Case of a Spill :
-
Evacuate unnecessary personnel from the area[2].
-
Wear appropriate personal protective equipment before cleaning up the spill[2].
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and place it in a labeled container for disposal[4].
-
Decontaminate the spill area and all equipment used for cleanup.
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental and workplace safety.
-
Waste Collection :
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewers or waterways[3][6].
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Physical and Chemical Properties
The following table summarizes some of the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C17H19N3O2S[7] |
| Molecular Weight | 329.42 g/mol [7] |
| Boiling Point | 572.5°C at 760 mmHg[1] |
| Flash Point | 300.1°C[1] |
| Density | 1.32 g/cm³[1] |
| Vapor Pressure | 6.01E-14 mmHg at 25°C[1] |
Note: This data is compiled from available chemical databases and may not have been experimentally verified.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
